Product packaging for Securinine(Cat. No.:)

Securinine

Cat. No.: B1233782
M. Wt: 217.26 g/mol
InChI Key: SWZMSZQQJRKFBP-KKPNGEORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scope of Academic Investigation into Securinine (B1681715) Research Trajectories Academic research into this compound has explored various trajectories beyond its initial CNS focus. Over the past decades, significant research has demonstrated the potential of this compound as a basis for developing both neuroprotective and anticancer drugs.rsc.orgnih.gov

Detailed research findings include:

Neuroprotective Activity: Studies suggest this compound's potential in treating neurological diseases such as amyotrophic lateral sclerosis, multiple sclerosis, and Parkinson's disease. rsc.orgnih.gov It has been shown to inhibit the activation of the inflammatory mediator NF-κB and its activator ERK, suggesting anti-inflammatory properties relevant to neuroprotection. rsc.orgnih.govpatsnap.com Research also indicates that this compound derivatives, such as allomargaritarine (a this compound-tryptamine conjugate), can influence the primary pathogenetic mechanism of Alzheimer's disease by modulating β-amyloid homeostasis. lidsen.com this compound has also shown potential in treating Spinal Muscular Atrophy (SMA), although the exact anti-SMA mechanisms are still being elucidated. researchgate.net

Antitumor Activity: The antitumor activity of this compound has been extensively studied. rsc.org Research indicates that this compound can stimulate apoptosis (programmed cell death) in various cancer cell lines, including colon cancer, breast cancer, promyelocytic leukemia, and cervical cancer cells. rsc.org The multitarget nature of its action involves mechanisms such as mitochondrial dysfunction, ROS generation, and activation of mitogen-activated protein kinase (MAPK). rsc.org this compound has also been shown to modulate the PI3K/AKT/mTOR signaling pathways and affect the expression of proapoptotic proteins like Bax. rsc.org Cell treatment with this compound can lead to cell cycle arrest, specifically in the G2/M phase in certain cancer cells, and induce apoptosis via the activation of caspases 3 and 7. rsc.org Furthermore, this compound has demonstrated the ability to induce differentiation in acute myeloid leukemia (AML) cells by activating DNA damage signaling. rsc.org Modification of this compound at the C12, C14, and C15 sites has been found to improve antitumor activity, and derivatives with a bivalent mimic attached to the C15 site show promise for inducing differentiation and reversing multidrug resistance mediated by P-glycoprotein. researchgate.net this compound has also been shown to inhibit cancer cell proliferation by targeting the PI3K/Akt/mTOR and JAK-STAT3 signaling pathways and by binding to tubulin and inhibiting microtubule assembly, leading to mitotic block. mdpi.com

Other Biological Activities: Further studies have revealed a wide range of other biological properties for this compound, including acetylcholinesterase inhibiting activity, antimalarial, antimicrobial, and antifungal activities. rsc.orgnih.gov

Chemical Synthesis: Due to its complex and unique structure, this compound has been a target for extensive synthetic efforts. researchgate.netnih.govnih.govnih.govrsc.orguzh.chresearchgate.netmountainscholar.org Academic research has focused on developing efficient and stereocontrolled total syntheses of this compound and its derivatives, exploring various strategies such as ring-closing metathesis, cycloaddition approaches, and biomimetic reactions. uzh.chresearchgate.netmountainscholar.org Recent synthetic studies have also focused on accessing high-oxidation state and oligomeric Securinega alkaloids, which present additional structural complexity. nih.govnih.govnih.govrsc.org

The ongoing academic investigation into this compound highlights its continued relevance as a subject of chemical and biological inquiry, driving research into its mechanisms of action, potential therapeutic applications, and synthetic accessibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B1233782 Securinine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

InChI

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13?/m1/s1

InChI Key

SWZMSZQQJRKFBP-KKPNGEORSA-N

SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4

Isomeric SMILES

C1CCN2[C@H](C1)C34C[C@H]2C=CC3=CC(=O)O4

Canonical SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4

Pictograms

Irritant

Origin of Product

United States

Ii. Botanical Sources and Phytochemistry of Securinine

Plant Genera and Species Associated with Securinine-Type Alkaloid Production The botanical distribution of securinega alkaloids is mainly limited to the Securinega, Flueggea, Margaritaria, and Breynia genera within the Phyllanthaceae family.researchgate.netuzh.chresearchgate.netuzh.ch

Other Identified Botanical Sources of This compound (B1681715) Alkaloids Beyond Securinega, Phyllanthus, and Flueggea, securinega alkaloids have also been found in the genera Margaritaria and Breynia.researchgate.netuzh.chresearchgate.netuzh.chChemical studies of Margaritaria species, such as M. indica and M. discoidea, have led to the isolation of several securinega alkaloids, including this compound and allothis compound (B2590158).researchgate.netInterestingly, securinega alkaloids have also been obtained from Zygogynum pauciflorum, a species belonging to the Winteraceae family, which is not related to Phyllanthaceae, representing a rare instance of metabolic convergence.uzh.chuzh.ch

Summary of this compound-Producing Genera:

GenusNotable Species Containing this compound or this compound-Type Alkaloids
SecurinegaS. suffruticosa
PhyllanthusP. amarus, P. niruri, P. discoideus, P. niruroides, P. simplex, P. glaucus
FlueggeaF. suffruticosa, F. virosa (contains derivatives)
MargaritariaM. indica, M. discoidea
Breynia
ZygogynumZ. pauciflorum

Methodologies for Phytochemical Analysis and Elucidation of this compound The phytochemical analysis and elucidation of compounds like this compound from plant extracts involve a series of steps, typically including extraction, isolation, purification, and structural identification.nih.govnih.govresearchgate.net

Advanced Isolation and Purification Techniques from Plant Extracts Isolation and purification are crucial steps to obtain pure this compound from the complex mixture of compounds present in plant extracts.nih.govnih.govVarious chromatographic techniques are widely employed for this purpose.nih.govnih.govresearchgate.netnih.govmdpi.comjocpr.com

Commonly used techniques include column chromatography, which can utilize stationary phases like silica (B1680970), alumina, cellulose, and polyamide, valuable for separating phytochemicals. nih.govnih.govmdpi.comresearchgate.net Increasing the polarity using multiple mobile phases can be beneficial for effective separations, especially with the complex phytochemicals found in plant materials. nih.gov

High-Performance Liquid Chromatography (HPLC) is a developed instrument that accelerates the purification process and is used to obtain compounds with high purity. nih.govnih.govresearchgate.netmdpi.comjocpr.comchemmethod.com Reverse-phase HPLC (RP-HPLC), where the stationary phase is less polar than the eluting solvent, is a commonly used mode. mdpi.com Preparative thin-layer chromatography (TLC) is another chromatographic technique that can be used for purification. researchgate.netjocpr.comresearchgate.net

Specific methods for the isolation and purification of this compound from sources like Flueggea suffruticosa have been described. One method involves alcohol extraction of the plant material, followed by inverted polymer chromatography filling adsorption and elution. google.com The eluent is then subjected to silica gel column chromatography for further purification, often using gradient elution with organic solvents (like methylene (B1212753) chloride or ethyl acetate) and alcoholic solvents (like methanol). google.com Finally, recrystallization is employed to obtain high-purity monomer this compound. google.com

Other general extraction methods applicable to medicinal plants, which would precede isolation and purification, include maceration, percolation, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). nih.govnih.govchemmethod.comresearchgate.net The choice of extraction method depends on factors such as the plant material, solvent used, pH, temperature, and solvent-to-sample ratio. nih.gov

Techniques for Isolation and Purification:

TechniqueDescriptionApplication to this compound Isolation
Column ChromatographySeparation based on differential adsorption onto a stationary phase.Widely used for initial separation. nih.govnih.govmdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC)High-resolution separation and purification.Used to obtain high-purity this compound. nih.govnih.govresearchgate.netmdpi.comjocpr.comchemmethod.com
Preparative Thin-Layer Chromatography (TLC)Used for separating and purifying compounds on a preparative scale.Can be used for purification. researchgate.netjocpr.comresearchgate.net
Inverted Polymer ChromatographyAdsorption and elution using polymer-based stationary phases.Used in specific this compound isolation protocols. google.com
RecrystallizationPurification based on differential solubility to obtain pure crystals.Used as a final purification step for this compound. google.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The structural elucidation of this compound and related securinega alkaloids has heavily relied on spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural assignment of natural products like this compound. Both ¹H NMR and ¹³C NMR spectra provide crucial information about the arrangement of hydrogen and carbon atoms within the molecule, their connectivity, and their chemical environments nih.govresearchgate.netresearchgate.netrsc.org. Detailed analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra allows for the identification of different proton types and their neighboring groups. ¹³C NMR spectroscopy provides information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing correlations between protons and carbons, thereby mapping the connectivity of the entire molecule and confirming the proposed structure researchgate.netresearchgate.net. For instance, C-H correlation experiments and COSY have been used to revise and confirm the ¹H and ¹³C NMR assignments for this compound researchgate.net. NMR spectroscopy, combined with other methods like single-crystal X-ray crystallography and electronic circular dichroism (ECD) calculations, has been employed for the comprehensive structural elucidation and absolute configuration determination of this compound-type alkaloids researchgate.netresearchgate.net. NMR data has also been used to analyze the inversion of the nitrogen atom in this compound researchgate.net.

Table 1: Example NMR Data for this compound (Illustrative, based on general principles of alkaloid NMR)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (Example)
¹H~1-3m-Aliphatic protons (various)
¹H~4-5m-Protons near oxygen or nitrogen
¹H~6-7m-Vinylic protons
¹³C~20-50--Aliphatic carbons
¹³C~60-70--Carbons bonded to nitrogen or oxygen
¹³C~120-140--Vinylic carbons
¹³C~170-180--Carbonyl carbon (lactone)

Note: Specific chemical shifts and coupling constants are highly dependent on the solvent and experimental conditions. This table provides a generalized illustration.

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as providing fragmentation patterns that aid in structural confirmation. High-resolution mass spectrometry (HRMS) can yield the exact molecular mass, which allows for the determination of the molecular formula wikidata.orguni.lunih.gov. For this compound (C₁₃H₁₅NO₂), HRMS would confirm a molecular weight of 217.267 and a monoisotopic mass of 217.110279 m/z wikidata.orguni.lunih.gov.

Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be compared to spectral libraries or used to deduce the arrangement of atoms and functional groups researchgate.netfrontiersin.org. LC-MS/MS methods have been developed for the quantitative determination of this compound, utilizing specific mass transitions (e.g., m/z 218.1 → 84.1 for this compound) for detection and quantification researchgate.net. This technique is particularly useful for analyzing complex mixtures and identifying this compound in biological samples or plant extracts researchgate.netfrontiersin.orgresearchgate.net.

Table 2: this compound Mass Spectrometry Data (Illustrative)

ParameterValue
Molecular FormulaC₁₃H₁₅NO₂ wikipedia.orgwikidata.orgbiorlab.comuni.lu
Molecular Weight217.268 g/mol wikipedia.orgwikidata.orgbiorlab.com
Monoisotopic Mass217.110279 m/z wikidata.orguni.lunih.gov
Common Adducts (Positive Ionization)[M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺ uni.lu
Common Adducts (Negative Ionization)[M-H]⁻, [M+Na-2H]⁻ uni.lu
Characteristic MS/MS Fragments (Example)m/z 84.1 (used in LC-MS/MS) researchgate.net

Note: Adduct m/z values are predicted based on the monoisotopic mass uni.lu. Actual fragmentation patterns can vary depending on the ionization method and instrument.

Chromatographic Separation Techniques in Natural Product Chemistry

The isolation and purification of this compound from complex plant extracts require efficient chromatographic separation techniques. Various chromatographic methods are employed based on the properties of this compound and the nature of the plant matrix.

Column chromatography, particularly using silica gel as a stationary phase, is a common technique for initial separation and purification of alkaloid fractions google.comresearchgate.net. Different solvent systems are used as mobile phases to elute compounds based on their polarity researchgate.net. Preparative thin-layer chromatography (TLC) is also utilized for separating this compound and related alkaloids, offering a relatively simple and cost-effective method for purifying small to moderate quantities researchgate.netresearchgate.netresearchgate.net. Optimization of TLC separation involves selecting appropriate stationary phases (e.g., silica gel, reversed-phase) and mobile phases (e.g., mixtures of chloroform, methanol (B129727), and ammonia) to achieve optimal resolution researchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative separation of this compound researchgate.netnih.gov. HPLC coupled with UV detection or mass spectrometry (LC-MS) is widely used for the analysis and quantification of this compound in plant extracts and biological samples researchgate.netresearchgate.net. Reversed-phase HPLC columns (e.g., C18) and mobile phases typically consisting of mixtures of water and acetonitrile (B52724) or methanol, often with acidic or buffered additives, are commonly used for this compound separation researchgate.net. Chiral HPLC can be employed to separate this compound from its stereoisomers if necessary nih.gov. Other chromatographic approaches, such as inverted polymer chromatography, have also been explored for the isolation and purification of high-purity this compound google.com.

Table 3: Chromatographic Techniques Used for this compound

TechniqueStationary Phase (Examples)Mobile Phase (Examples)Application
Column ChromatographySilica gel google.comresearchgate.netSolvent mixtures (e.g., chloroform, methanol) researchgate.netInitial separation and purification
Preparative TLCSilica gel (Si60 F₂₅₄, Si60 F₂₅₄S, LiChrospher Si60 F₂₅₄S HPTLC), Reversed-phase (RP 18W) researchgate.netresearchgate.netresearchgate.netMixtures of chloroform, methanol, NH₄OH researchgate.netresearchgate.netPurification of fractions
HPLCReversed-phase (e.g., C18) researchgate.netWater/acetonitrile or methanol mixtures (often with additives) researchgate.netAnalysis, quantification, preparative separation
Inverted Polymer ChromatographyMacroreticular resin, NM series packing material google.comWater, alcoholic solutions (e.g., ethanol) google.comIsolation and purification of high-purity this compound

Iii. Biosynthesis and Metabolic Pathways of Securinine

Elucidation of Biosynthetic Precursors and Intermediates

Isotopic labelling experiments have been crucial in identifying the primary building blocks that contribute to the securinine (B1681715) structure. nih.govresearchgate.netrsc.org

Role of Lysine (B10760008) and Tyrosine in this compound Biosynthesis

Radiolabelled amino acid experiments have demonstrated that lysine and tyrosine serve as the fundamental precursors for this compound biosynthesis. Lysine contributes to the piperidine (B6355638) ring (ring A) of this compound. nih.govresearchgate.netrsc.org Specifically, the piperidine ring is derived from a C5N unit, Δ1–piperideine, which originates from lysine through the loss of the carboxy carbon and the α-amino group in a non-symmetrical manner. researchgate.net Tyrosine provides the precursors for the C/D rings, which include the butenolide moiety. nih.govrsc.org It is proposed that 4-hydroxyphenylpyruvic acid, potentially formed from tyrosine via transamination, contributes to this portion of the molecule. rsc.org

Investigation of Piperidine Ring Formation Mechanisms

The formation of the piperidine ring (ring A) in this compound involves the incorporation of a lysine-derived C5N unit, identified as Δ1–piperideine. researchgate.netnih.govfrontiersin.org This intermediate is formed from lysine through decarboxylation and deamination. researchgate.net Unlike some other lysine-derived alkaloids where the nitrogen atom at a ring junction arises from a symmetrical intermediate, the derivation of the this compound nitrogen from the ε-amino nitrogen of lysine avoids a symmetrical intermediate. researchgate.net

Exploration of C/D Ring Formation in the Biosynthetic Cascade

The C/D rings of this compound, including the butenolide moiety, are derived from tyrosine. nih.govrsc.org A proposed intermediate in this process is 4-hydroxyphenylpyruvic acid, which is thought to be formed from tyrosine through a transamination reaction. rsc.org This intermediate then combines with the lysine-derived 1-piperideine (B1218934) to form a key intermediate that undergoes further transformations to build the tetracyclic structure of this compound. rsc.org

Proposed Biosynthetic Pathways for this compound and Related Alkaloids

Proposed biosynthetic pathways outline the sequence of enzymatic reactions and intermediates leading to this compound and other related securinega alkaloids. nih.govrsc.org

Characterization of Enamine Intermediates in this compound Synthesis

Enamine intermediates have been proposed as key species in the biosynthesis of securinega alkaloids, particularly in the formation of functionalized derivatives. sci-hub.boxacs.orgresearchgate.netacs.org Studies on the catalytic mechanism of enzymes like FsBBE, found in the biosynthetic pathway, suggest that they can oxidize substrates like allothis compound (B2590158) to form an iminium ion, which then undergoes tautomerization to generate an enamine intermediate. acs.orgresearchgate.netacs.org This enamine intermediate is considered a branching point for the diversification of securinega precursors. sci-hub.box

Formation and Transformation of Neosecurinane Structures

While the securinane alkaloids feature a piperidine ring (ring A) derived from lysine, the related norsecurinane alkaloids have a pyrrolidine (B122466) ring originating from ornithine, indicating an early divergence in their biogenesis. nih.govfrontiersin.org Proposed pathways for this compound biosynthesis involve the combination of the lysine-derived 1-piperideine with a tyrosine-derived unit, forming an intermediate that cyclizes to generate the core securinane framework. rsc.org This intermediate can then undergo various transformations, including oxidation and rearrangement, to yield different securinega alkaloids, including this compound and allothis compound. rsc.org The formation of neosecurinane structures and their transformations are part of the broader metabolic landscape of securinega alkaloids, though detailed enzymatic steps for all transformations are still under investigation.

Biosynthetic Precursors and Key Intermediates

Compound NameProposed Role in Biosynthesis
LysinePrecursor for Piperidine Ring
TyrosinePrecursor for C/D Rings
CadaverineLysine-derived intermediate
1-PiperideineLysine-derived intermediate
4-Hydroxyphenylpyruvic AcidTyrosine-derived intermediate
Enamine IntermediateKey intermediate for diversification
Allothis compoundPotential intermediate/related alkaloid
Neothis compoundRelated alkaloid structure

Sulfotransferase-Mediated Scaffold Remodeling during Biosynthesis

Recent research has shed light on the unexpected role of sulfotransferases in the biosynthesis of this compound and related securinega alkaloids. Neosecurinanes, specifically (-)-virosine A and (-)-virosine B, have been identified as biosynthetic precursors to securinanes like allothis compound and this compound. sciety.orgresearchgate.netresearchgate.net This transformation involves a sulfotransferase-mediated 1,2-amine shift, which converts the [2.2.2]-bicyclic neosecurinane scaffold into the [3.2.1]-bicyclic securinane framework. sciety.orgresearchgate.netresearchgate.net This finding highlights a non-conventional catalytic function for sulfotransferases, acting as key mediators of scaffold remodeling rather than solely as tailoring enzymes. sciety.orgresearchgate.netresearchgate.net Experimental evidence, including feeding studies with stable isotope-labeled virosine B, supports the conversion of neosecurinanes to securinanes in Flueggea suffruticosa. researchgate.net In vitro enzyme assays using cluster-specific sulfotransferases from F. suffruticosa have demonstrated the production of allothis compound and this compound from (-)-virosine A and (-)-virosine B, respectively. researchgate.net

Involvement of Berberine Bridge Enzyme-like Enzymes

Berberine bridge enzyme-like (BBE-like) oxidases play significant roles in the biosynthesis of various natural products, including certain Securinega alkaloids. researchgate.netnih.govresearchgate.net These flavoprotein oxidases are known for their ability to catalyze complex substrate modifications and rearrangements, often involving the transfer of a hydride atom to an FAD cofactor. researchgate.netnih.govresearchgate.net A peculiar BBE-like enzyme, designated FsBBE, has been identified in the biosynthetic pathway of plant-derived Securinega alkaloids, specifically in the formation of ascorbylated securinega alkaloids like fluesuffine A. researchgate.netnih.govacs.orgsci-hub.box FsBBE catalyzes the condensation of allothis compound with L-ascorbic acid or dehydroascorbic acid. researchgate.netacs.orgsci-hub.box The proposed mechanism involves the oxidation of allothis compound by FsBBE to form an iminium ion, followed by tautomerization to generate an enamine intermediate. researchgate.netnih.govacs.orgsci-hub.box This enamine intermediate then undergoes an intermolecular enamine-type addition reaction with ascorbic acid or dehydroascorbic acid, leading to the formation of the complex fluesuffine A skeleton. researchgate.netnih.govacs.orgsci-hub.box This demonstrates the involvement of BBE-like enzymes in functionalizing the this compound scaffold through oxidative reactions and subsequent additions. researchgate.netnih.govacs.orgsci-hub.box

Enzymatic Studies in this compound Biosynthesis

Identification and Cloning of Biosynthetic Genes

The elucidation of the this compound biosynthetic pathway has involved efforts to identify and clone the genes encoding the relevant enzymes. While extensive synthetic studies have been conducted on Securinega alkaloids, the identification of relevant biosynthetic genes has been a more recent focus. acs.orgsci-hub.box Approaches such as chemically guided single-cell transcriptomics have been employed to uncover key biosynthetic steps and identify candidate genes in Flueggea suffruticosa. sciety.orgresearchgate.netresearchgate.net This involves integrating chemical insights with transcriptomic data to correlate gene expression patterns with the production of specific intermediates. sciety.orgresearchgate.netresearchgate.net Functional annotation and co-expression analysis of transcriptome data from F. suffruticosa have been used to pinpoint potential gene candidates involved in the pathway. ukri.org For instance, this approach led to the identification of sulfotransferases involved in the scaffold remodeling step. sciety.orgresearchgate.net Additionally, a precursor and biosynthetic gene for menisdaurilide (B1221709), another key component, have been identified. sciety.orgresearchgate.netresearchgate.net

Functional Characterization of this compound Biosynthetic Enzymes

Functional characterization of the identified gene candidates is crucial to confirm their roles in this compound biosynthesis. This typically involves expressing the candidate genes and assaying the resulting enzymes for their catalytic activity on proposed substrates. In vitro enzyme assays have been performed to demonstrate the activity of specific enzymes, such as the sulfotransferases responsible for the neosecurinane to securinane conversion. researchgate.net These studies involve incubating the purified or partially purified enzymes with potential substrates and analyzing the reaction products using techniques like mass spectrometry. researchgate.netukri.org Functional characterization helps to define the specific biochemical reactions catalyzed by each enzyme and their position within the biosynthetic pathway. nih.gov

Heterologous Reconstitution of this compound Biosynthetic Routes

Heterologous reconstitution of biosynthetic pathways involves expressing a set of genes encoding the enzymes of a pathway in a non-native host organism. biorxiv.orgfrontiersin.org This approach allows for the functional validation of the identified genes and can provide a platform for the production of the target compound. The elucidation and heterologous reconstitution of this compound biosynthesis are seen as valuable for accessing bioactive compounds and enabling the generation of natural-product-like libraries. ukri.org While the complete pathway to this compound is complex and involves multiple steps, efforts are underway to reconstitute the route in heterologous systems like Nicotiana benthamiana. ukri.org This involves the simultaneous co-expression of identified biosynthetic genes and feeding of biosynthetic precursors to detect the production of intermediates and the final product. ukri.orgmpg.de Successful reconstitution provides strong evidence for the function of the included genes and opens possibilities for engineered production of this compound and its derivatives. ukri.org

In Vitro Metabolic Transformation Studies of this compound

In vitro metabolic transformation studies are conducted to understand how this compound is processed by enzymatic systems, often using liver microsomes or other relevant enzyme preparations. Studies using phenobarbital-induced rat liver microsomes containing an NADPH-generating system have investigated the metabolic fate of (-)-securinine. researchgate.net These studies identified several major metabolites, including 6-hydroxyl this compound, 6-carbonyl this compound, 5 beta-hydroxyl this compound, and 5 alpha-hydroxyl this compound. researchgate.net Analysis techniques such as HPLC, 1H NMR, 13C NMR, and MS spectral analysis were used to separate, purify, and elucidate the structures of these metabolites. researchgate.net These findings indicate that this compound undergoes oxidative transformations in vitro. researchgate.net

Identified this compound Metabolites in Rat Liver Microsome Incubation

Metabolite NameProposed Structure ModificationIdentification Method
6-hydroxyl this compoundHydroxylation at C-6HPLC, 1H NMR, 13C NMR, MS
6-carbonyl this compoundOxidation to carbonyl at C-6HPLC, 1H NMR, 13C NMR, MS
5 beta-hydroxyl this compoundHydroxylation at C-5 (beta)HPLC, 1H NMR, 13C NMR, MS
5 alpha-hydroxyl this compoundHydroxylation at C-5 (alpha)HPLC, 1H NMR, 13C NMR, MS

Note: Data compiled from in vitro studies using phenobarbital-induced rat liver microsomes. researchgate.net

Further in vitro studies have also examined the stability of this compound and its derivatives in plasma, showing that this compound itself is quite stable in tested plasma samples. acs.org Metabolic evaluations of this compound derivatives have indicated that primary in vitro metabolism often involves oxidative transformations of pendant functionality with less direct alteration of the core alkaloid alkyne structure. researchgate.net

Identification and Characterization of this compound Metabolites

Research into the metabolic fate of this compound has led to the identification of several transformation products. Studies using in vitro systems, such as rat hepatic microsome incubations, and in vivo analysis of biological fluids like bile and urine have revealed key metabolites.

Four main metabolites of (-)-securinine were identified in rat hepatic microsome incubations. uni.lu These metabolites were characterized using a combination of analytical techniques, including liquid-liquid extraction, preparative thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods such as 1HNMR, 13CNMR, and mass spectrometry (MS). uni.lu The identified metabolites include 6-hydroxyl this compound, 6-carbonyl this compound, 5 beta-hydroxyl this compound, and 5 alpha-hydroxyl this compound. uni.lu These metabolites were also confirmed to be present in the bile and urine of rats administered this compound. uni.lu

Beyond mammalian systems, a study investigating the metabolism of this compound by the fungus Aspergillus versicolor D-1 identified 14,15-dihydrothis compound as a metabolite. uni.lu This indicates that different organisms can employ distinct enzymatic pathways for this compound transformation.

The following table summarizes the identified metabolites and the systems in which they were found:

MetaboliteSystem Identified In
6-hydroxyl this compoundRat hepatic microsome incubations, Rat bile, Rat urine uni.lu
6-carbonyl this compoundRat hepatic microsome incubations, Rat bile, Rat urine uni.lu
5 beta-hydroxyl this compoundRat hepatic microsome incubations, Rat bile, Rat urine uni.lu
5 alpha-hydroxyl this compoundRat hepatic microsome incubations, Rat bile, Rat urine uni.lu
14,15-dihydrothis compoundAspergillus versicolor D-1 uni.lu

Investigation of Enzyme Systems Involved in this compound Metabolism (e.g., microsomal oxidases)

The metabolism of this compound involves enzymatic systems in various tissues. Hepatic enzymes play a significant role in the biotransformation of this compound. wikipedia.orgcenmed.com Studies utilizing tissue slices and blood have demonstrated that this compound is metabolized, with erythrocytes specifically showing metabolic activity in vitro. cenmed.com

Microsomal enzymes, particularly cytochrome P450 (CYP) enzymes, are central to Phase I drug metabolism, which often involves oxidation, reduction, and hydrolysis to increase compound polarity and facilitate excretion. iiab.menih.govnih.gov The identification of hydroxylated and carbonylated metabolites of this compound in hepatic microsomal incubations strongly suggests the involvement of microsomal oxidases, including CYP enzymes, in these transformations. uni.lu

In the context of microbial metabolism, a specific cytosolic reductase enzyme in Aspergillus versicolor D-1 was found to catalyze the NADPH-dependent reduction of the γ,δ-double bond in this compound, leading to the formation of 14,15-dihydrothis compound. uni.lu This highlights the diverse enzymatic capabilities involved in this compound metabolism across different biological kingdoms.

Elucidation of Key Metabolic Pathways and Transformation Products

Based on the identified metabolites, key metabolic pathways for this compound in mammals primarily involve oxidative transformations. Hydroxylation appears to be a major metabolic route, occurring at positions 5 (yielding both alpha and beta isomers) and 6 of the this compound structure. uni.lu Further oxidation at position 6 leads to the formation of 6-carbonyl this compound. uni.lu These reactions are characteristic of Phase I metabolism mediated by enzymes like cytochrome P450s. iiab.menih.govnih.gov

The presence of 6-hydroxyl this compound in enzymatic hydrolyzed bile suggests that this metabolite may undergo conjugation reactions before excretion. uni.lu Conjugation (Phase II metabolism) typically involves attaching polar molecules like glucuronic acid or sulfate (B86663) to the Phase I metabolites, further increasing their water solubility and promoting elimination.

While northis compound (B137659) is a related securinega alkaloid, and synthetic methods exist to transform this compound into northis compound via ring contraction nih.gov, biosynthetic studies suggest that this compound and northis compound originate from different precursors (lysine and ornithine, respectively) in plants nih.gov. Therefore, northis compound is generally considered a distinct alkaloid rather than a direct metabolic product of this compound in the context of plant biosynthesis, although synthetic transformations demonstrate the potential for such structural changes.

Iv. Advanced Synthetic Methodologies for Securinine and Analogues

Total Syntheses of Securinine (B1681715) and Structurally Related Alkaloids

The total synthesis of this compound and other Securinega alkaloids has been a significant area of research in organic chemistry since the first racemic synthesis of this compound was reported in 1967 rsc.orgresearchgate.netuzh.chnih.gov. Subsequent efforts have aimed at developing more efficient, stereoselective, and enantioselective routes to access these natural products acs.orgnih.govacs.orgacs.orgnih.govrsc.org. The structural diversity within the Securinega family, which includes alkaloids with bridged [2.2.2]- and [3.2.1]-bicyclic cores, presents distinct synthetic challenges frontiersin.orgresearchgate.netresearchgate.net.

Development of Stereoselective and Enantioselective Synthetic Routes

Achieving control over the multiple stereocenters present in this compound is paramount in its synthesis. Various strategies have been employed to establish the desired stereochemistry, often involving chiral starting materials or the use of asymmetric catalysis acs.orgnih.govacs.orgacs.orgnih.govrsc.orgoup.com. For instance, some approaches have utilized chiral pool materials like trans-4-hydroxy-L-proline to set the absolute stereochemistry of the B-ring and C7 position acs.orgnih.govrsc.org. Other methods have focused on developing catalytic enantioselective processes, such as palladium-catalyzed enantioselective allylation of cyclic imides, to introduce chirality early in the synthesis nih.govacs.orgacs.org. The goal of such enantioselective routes is to make either antipode of the target alkaloid equally accessible acs.org.

Strategies for Constructing the Azabicyclo[3.2.1]octane Core

The construction of the 6-azabicyclo[3.2.1]octane B/C-ring system is a central challenge in this compound synthesis frontiersin.orgresearchgate.netresearchgate.netacs.orgresearchgate.netacs.org. Several strategies have been developed for this purpose. One approach involves the intramolecular closure of the B/C rings after establishing the C2-C9/10 bond illinois.edu. Another strategy focuses on installing the C2-C9/10 bond using the D-ring as a vinylogous Mukaiyama-Mannich synthon, relying on diastereoselective additions of a D-ring siloxyfuran intermediate illinois.edu. SmI2-mediated radical coupling has also proven effective in constructing the bridged α-hydroxy 6-azabicyclo[3.2.1]octanone core with high diastereoselectivity researchgate.netresearchgate.netacs.orgnih.govacs.org. Other methods include pinacol-type couplings and intramolecular Diels-Alder reactions rsc.orguzh.chjohnwoodgroup.com.

Application of Ring-Closing Metathesis in this compound Synthesis

Ring-closing metathesis (RCM) has been widely utilized in the total synthesis of this compound and related alkaloids for forming cyclic structures, particularly the C and D rings uzh.chresearchgate.netprinceton.edunih.govnih.govmountainscholar.orgsci-hub.secapes.gov.br. This powerful transformation allows for the formation of carbon-carbon double bonds through the rearrangement of existing ones within a molecule. For instance, RCM has been employed to construct the butenolide (D) ring uzh.ch. Some syntheses have featured tandem RCM reactions to form multiple rings in a single step uzh.chsci-hub.se. The effectiveness of RCM in assembling the core framework highlights its importance in modern this compound synthesis princeton.edunih.gov.

Utilization of Vinylogous Mannich Reactions in Target Synthesis

The vinylogous Mannich reaction is a key transformation employed in the synthesis of Securinega alkaloids, including this compound and allothis compound (B2590158) uzh.chnih.govacs.orgacs.orgnih.govillinois.edursc.org. This reaction typically involves the addition of a vinylogous nucleophile (such as a silyloxyfuran derived from the butenolide D-ring) to an iminium ion intermediate uzh.chillinois.edu. This approach is particularly useful for forming the C2-C9 bond and setting the stereochemistry at C2 illinois.edu. Bio-inspired vinylogous Mannich reactions have been successfully applied, sometimes starting from natural products like menisdaurilide (B1221709) uzh.chnih.govillinois.edu. The diastereoselectivity of the vinylogous Mannich reaction can be influenced by factors such as the choice of reagents and reaction conditions nih.govacs.org.

SmI2-Mediated Radical Coupling Methodologies

Samarium(II) iodide (SmI2) mediated radical coupling has emerged as a valuable strategy in the synthesis of Securinega alkaloids, particularly for the construction of the azabicyclo[3.2.1]octane core researchgate.netacs.orgnih.govresearchgate.netrsc.orgacs.orgnih.govacs.org. This methodology involves the reductive coupling of ketyl radicals with unsaturated compounds, enabling the formation of carbon-carbon bonds and the creation of cyclic systems rsc.org. In the context of this compound synthesis, an SmI2-mediated radical coupling strategy has been developed to efficiently construct the bridged α-hydroxy 6-azabicyclo[3.2.1]octanone intermediate with high diastereoselectivity researchgate.netacs.orgnih.govacs.org. This approach has been successfully applied in the asymmetric total synthesis of (-)-14,15-dihydrothis compound and the formal total synthesis of (-)-securinine, starting from readily available precursors researchgate.netacs.orgnih.govacs.org.

Here is a table summarizing some key synthetic approaches and their outcomes:

Synthetic Approach Key Transformation(s) Target Alkaloid(s) Stereoselectivity/Enantioselectivity Overall Yield (where reported) Citation
Horii's Synthesis Pinacol-type coupling, Intramolecular condensation (±)-Securinine, (±)-Virothis compound Racemic Not specified rsc.orgresearchgate.netuzh.ch
Weinreb's Synthesis SmI2-mediated cyclization, N-acyliminium ion alkylation (-)-Northis compound, (+)-14,15-Dihydronorthis compound, (-)-Phyllanthine Enantiospecific (from L-proline) Not specified rsc.orgacs.orgnih.gov
Honda's Formal Synthesis Intramolecular Diels-Alder reaction (±)-Securinine (Formal) Racemic Low yield (from intermediate) rsc.orgresearchgate.net
Liras's Synthesis Silyloxyfuran addition to iminium ion, RCM (±)-Securinine Racemic 9 steps princeton.edunih.govcapes.gov.brresearchgate.net
Alibes/de March/Figueredo Synthesis Pd-catalyzed enantioselective allylation, Vinylogous Mannich, RCM (-)-Securinine, (-)-Northis compound Enantioselective 20% (this compound), 14% (Northis compound) nih.govacs.orgacs.orgoup.com
Huang/Liu/Huang/Huang/Liu/Ye/Huang Synthesis SmI2-mediated radical coupling (-)-14,15-Dihydrothis compound, (-)-Securinine (Formal) High diastereoselectivity Not specified researchgate.netresearchgate.netacs.orgnih.govacs.org
Gademann's Bio-inspired Synthesis Vinylogous Mannich reaction Allothis compound, Viroallothis compound Diastereoselective 40% (Allothis compound) uzh.chnih.govillinois.edu
Han's Synthesis (C4-oxygenated analogues) Stereocontrolled oxidation, rearrangement, epimerization Securingines A, C, D, Securitinine, Secu'amamine D, Phyllanthine, 4-epi-Phyllanthine Stereocontrolled Not specified researchgate.netnih.govnih.gov

Semi-Synthesis and Derivatization Strategies for this compound Analogues

Semi-synthesis and derivatization approaches leverage the existing this compound scaffold to create new compounds. These strategies often target the reactive double bonds and other functional groups to introduce diverse substituents and modify the molecule's properties rsc.orgrsc.orgnih.gov.

Directed Structural Modification at Specific Positions (e.g., C12, C14, C15)

Specific positions on the this compound core, particularly C12, C14, and C15, are amenable to directed structural modifications. The double bonds at C12-C13 and C14-C15 are primary sites for nucleophilic addition and other reactions rsc.orgrsc.orgnih.gov. For instance, amino derivatives of this compound can be synthesized through nucleophilic addition of amines, often under Lewis acid catalysis, leading to stereospecific products rsc.orgnih.gov. Modifications at the C14-C15 position using cross-coupling reactions have also been explored rsc.org. A rhodium-catalyzed 1,6-conjugate addition of arylboronic acids to this compound has been shown to introduce aryl groups at the C15 position with high regio- and stereoselectivity rsc.org.

Synthesis of Monovalent this compound Derivatives

Monovalent this compound derivatives involve the modification of a single this compound unit. These modifications can include the introduction of various functional groups or moieties at reactive sites. For example, amino derivatives have been synthesized by the addition of primary, secondary, and cyclic amines to this compound rsc.orgnih.gov. Acylation reactions with substituted aromatic carboxylic acids have also been used to create this compound esters grafiati.com.

Design and Preparation of Novel Bivalent this compound Conjugates

The bivalent strategy, common in medicinal chemistry, has been applied to this compound to create dimeric analogues rsc.orgnih.gov. This involves linking two this compound units or a this compound unit to another molecule, often through specific attachment points like the C15 position rsc.orghkust.edu.hk. Natural dimeric analogues of this compound and northis compound (B137659), such as norsecurinamine B, have been isolated and served as inspiration for the design of synthetic bivalent mimetics rsc.orgnih.gov. These bivalent mimetics can be designed with linkers of varying rigidity, semi-rigidity, or flexibility between the this compound units rsc.org. For instance, dimeric this compound analogues linked at the C-15 position via diacid amide chains of different lengths have been synthesized hkust.edu.hk.

Application of Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions, including Heck, Sonogashira, and Suzuki couplings, are valuable tools in the derivatization of this compound, particularly at the C14 or C15 positions rsc.orggrafiati.comresearchgate.net. The synthesis of new C14 or C15 substituted this compound derivatives has been achieved using these methods grafiati.com. For example, Suzuki or Sonogashira cross-coupling reactions have been employed to synthesize a series of new this compound derivatives at the C14-C15 position, often starting from an iodine derivative of this compound rsc.orgresearchgate.net. These reactions allow for the introduction of diverse aryl and alkyne substituents onto the this compound scaffold rsc.org.

Role of Lewis Acid Catalysis in this compound Derivatization

Lewis acid catalysis plays a significant role in facilitating certain derivatization reactions of this compound. Stereospecific synthesis of amino derivatives of this compound has been achieved under Lewis acid catalysis conditions, utilizing various primary, secondary, and cyclic amines rsc.orgnih.gov. This highlights the utility of Lewis acids in controlling the stereochemistry of additions to the this compound scaffold rsc.orgnih.gov.

Molecular Editing and Skeletal Transformation of this compound

Beyond simple derivatization, molecular editing and skeletal transformation strategies aim to fundamentally alter the core structure of this compound. This can involve atom deletion, insertion, or rearrangement to access novel molecular frameworks researchgate.netscielo.br.

A notable example of molecular editing applied to this compound is the transformation of the securinane skeleton into the norsecurinane skeleton researchgate.netfrontiersin.orgnih.gov. This transformation involves a single-atom deletion logic, converting the piperidine-based A ring of this compound into the pyrrolidine-based A ring of northis compound researchgate.netfrontiersin.orgnih.govfrontiersin.org. This semi-synthetic method allows for the derivation of (allo)northis compound from the more abundant (allo)this compound frontiersin.orgnih.gov. The key to this transformation has been the employment of oxidative ring contraction methods frontiersin.orgnih.govfrontiersin.org. For instance, treatment of this compound with specific reagents, including sodium chlorite, TEMPO, and sodium hypochlorite, followed by m-CPBA-mediated ring contraction and thionylation, can afford a thiolactam intermediate, which can then be further transformed nih.govfrontiersin.org. This type of skeletal transformation provides access to the norsecurinane scaffold, which is a primary constituent of many high-order securinega alkaloids frontiersin.orgnih.gov.

Other skeletal modifications explored include oxidative transformations at positions like N1 and C2-C4 of the piperidine (B6355638) core, which mimic biosynthetic diversification modes and allow access to high-oxidation state this compound-type natural products nih.govresearchgate.netnih.govresearchgate.net.

Strategies for Ring Contraction (e.g., this compound to Northis compound)

Ring contraction strategies offer a route to modify the core structure of securinane alkaloids, specifically the piperidine A ring, leading to the formation of norsecurinane alkaloids which feature a pyrrolidine (B122466) ring instead. frontiersin.org This transformation involves the deletion of a single carbon atom from the piperidine ring. frontiersin.org

A notable strategy for the transformation of this compound to northis compound involves a molecular editing approach. frontiersin.orgfrontiersin.org This method enables the conversion of the piperidine-based this compound into the pyrrolidine-based northis compound. frontiersin.orgfrontiersin.org The process can involve an oxidative ring contraction method. frontiersin.orgnih.gov For instance, a reported protocol describes the treatment of this compound with reagents such as monosodium phosphate, sodium chlorite, TEMPO, and sodium hypochlorite, resulting in a TEMPO adduct. frontiersin.orgnih.gov Subsequent m-CPBA-mediated ring contraction affords the corresponding lactam. frontiersin.orgnih.gov Thionylation of the lactam with Lawesson's reagent yields a thiolactam. frontiersin.orgnih.gov This sequence demonstrates a method for achieving the desired ring contraction.

Another study exploring the bromination and oxidation of this compound observed an unexpected rearrangement leading to a stereoselective ring contraction product, a northis compound derivative. researchgate.net This rearrangement was suggested to be induced by the alkaline nitrogen atom of the this compound molecule. researchgate.net

The biosynthetic pathways of securinane and norsecurinane alkaloids diverge early, with the piperidine ring of securinanes deriving from lysine (B10760008) and the pyrrolidine ring of norsecurinanes originating from ornithine. frontiersin.orgfrontiersin.org Synthetic ring contraction strategies provide a way to interconvert these structural types in the laboratory, offering access to norsecurinane structures from more readily available this compound. frontiersin.orgfrontiersin.org

Data on a specific ring contraction sequence from this compound is presented below:

Starting MaterialReagents and ConditionsProductYield
This compoundMonosodium phosphate, NaClO₂, TEMPO, NaClO in MeCNTEMPO adduct85%
TEMPO adductm-CPBALactam51%
LactamLawesson's reagentThiolactam91%
ThiolactamMeerwein's salt, then NaBH(OAc)₃Thioaminal product60%

*Note: Yields are reported for individual steps in a representative synthetic sequence. frontiersin.orgnih.gov

Development of Novel Securinane and this compound-Derived Structural Scaffolds

The this compound scaffold serves as a valuable starting point for the synthesis of novel derivatives with modified structures and potentially altered biological activities. nih.govacs.orgresearchgate.netnih.gov Semisynthesis approaches have been employed to create new this compound analogues. nih.govacs.orgresearchgate.net These strategies often involve functionalization of reactive centers within the this compound molecule, such as the double bonds at positions 12-13 and 14-15. researchgate.netresearchgate.net

One approach involves the preparation of 14-iodothis compound, which can then be utilized in cross-coupling reactions like Suzuki or Sonogashira couplings to introduce diverse substituents at the C14 position. nih.govacs.org Suzuki coupling of 14-iodothis compound with arylboronic acids has been reported, yielding this compound derivatives with aryl moieties. nih.govacs.org Sonogashira coupling, introducing an acetylenic linker at the C14 position, has also been successfully applied, leading to derivatives with increased potency in certain biological assays. nih.govacs.org

The design and synthesis of bivalent this compound mimetics have also been explored. rsc.orgnih.gov These compounds incorporate two this compound units linked by various spacers. rsc.orgnih.gov Different types of linkers, including rigid, hemi-rigid, and flexible ones, have been investigated to study their effect on biological activity. rsc.org For example, a bivalent mimetic incorporating a rigid m-substituted benzene (B151609) linker showed enhanced inhibitory activity against Topoisomerase I compared to the monomeric this compound. rsc.org These bivalent structures represent a strategy to develop novel scaffolds based on the this compound core.

Furthermore, synthetic strategies have focused on stereocontrolled modifications of the piperidine core within securinane and neosecurinane scaffolds. researchgate.netnih.govdntb.gov.ua These methods allow for the introduction of various oxidative and stereochemical variations observed in naturally occurring this compound-type alkaloids. researchgate.netnih.gov This includes strategies for epimerization at positions like C2 of the neothis compound scaffold. nih.gov Such advancements provide a more general approach to accessing the diverse structural landscape of securinega alkaloids. researchgate.netnih.gov

The this compound scaffold's reactive centers make it a challenging yet rewarding subject for the synthesis of biologically active compounds. researchgate.netresearchgate.net Ongoing research continues to explore new synthetic routes and modifications to generate novel this compound-derived structural scaffolds with potential therapeutic applications. nih.govacs.org

V. Biological Activities and Mechanistic Studies of Securinine

Neurobiological Activity and Cellular Mechanisms of Securinine (B1681715)

This compound exhibits significant activity within the neurobiological domain, influencing neuronal function through various mechanisms, including interactions with neurotransmitter receptors and modulation of cellular pathways critical for neuronal health and development.

Characterization of GABA Receptor Antagonism

This compound is recognized as a GABA receptor antagonist. Studies have demonstrated that this compound inhibits the binding of [3H]GABA to rat brain membranes. capes.gov.brcaymanchem.com The reported IC50 values for this inhibition are approximately 50 μM, indicating its potency in displacing GABA from its binding site. capes.gov.brcaymanchem.com Furthermore, extracellular electrophysiological studies on neurons in the cat spinal cord have shown that this compound and its derivative dihydrothis compound effectively block the inhibitory action of GABA. capes.gov.br This antagonism appears to be selective for GABA recognition sites on mammalian central neurons, as this compound and its analogs were found to be inactive as inhibitors of bicuculline-insensitive GABA binding, benzodiazepine, cholinergic muscarinic, and β-adrenergic receptor binding. capes.gov.br this compound specifically binds to and blocks the GABA binding site on GABAA receptors. plos.org

Table 1: Inhibition of [3H]GABA Binding by this compound and Analogs

CompoundIC50 for [3H]GABA Binding (Rat Brain Membranes)
This compound~50 μM
Dihydrothis compound~50 μM
Allothis compound (B2590158)>1 mM
Virothis compound>1 mM

Data derived from equilibrium binding assays. capes.gov.brcaymanchem.com

Modulation of Neurotransmitter Systems in Neuronal Models

Beyond its direct antagonism of GABA receptors, this compound's influence on neuronal function extends to the modulation of other neurotransmitter systems, albeit often indirectly or in specific model contexts. The antagonism of GABAA receptors by this compound has been shown to trigger the activation of p38 in monocytes, suggesting a downstream signaling cascade initiated by this receptor interaction. plos.org In the context of neuroprotection in models relevant to Parkinson's disease, this compound's anti-inflammatory effects in glial cells contribute to reducing mesencephalic dopaminergic neurotoxicity, indicating an indirect impact on the dopaminergic system by mitigating inflammation-induced damage. nih.govresearchgate.netresearchgate.net While comprehensive studies on this compound's direct modulation of a wide range of neurotransmitter systems in neuronal models are ongoing, its primary characterized interaction is the antagonism of GABA receptors, which in turn can influence the balance of excitation and inhibition and downstream signaling pathways.

Investigations into Neuronal Development and Synapse Formation

Research indicates that this compound plays a role in promoting neuronal development and synapse formation. Studies using Neuro-2a cells and cultured hippocampal neurons have demonstrated that this compound, along with its enantiomer virothis compound, exhibits potent in vitro activity in promoting neuronal differentiation and the development of synapses. nih.govacs.org This pro-developmental activity has been shown to be dependent on the activation of the AKT-mTOR-S6K signaling pathway. nih.govacs.org The mTOR pathway is a crucial factor known to mediate neuronal differentiation and synapse development. nih.gov Furthermore, a bivalent this compound compound, SN3-L6, has been identified to induce potent neuronal differentiation through a translation-dependent mechanism. frontiersin.org These findings highlight this compound's potential to influence the structural and functional maturation of neurons.

Neuroprotective Mechanisms in In Vitro and Preclinical Models

This compound has demonstrated neuroprotective properties in various in vitro and preclinical models, largely attributed to its anti-inflammatory effects and its potential influence on protein homeostasis relevant to neurodegenerative conditions. nih.govresearchgate.netresearchgate.netnih.govnih.gov

Inhibition of Inflammatory Mediators (e.g., NF-κB, ERK)

A key neuroprotective mechanism of this compound involves the inhibition of inflammatory mediators, particularly in activated glial cells. This compound has been shown to significantly and dose-dependently suppress the production of nitric oxide (NO) in microglia and astrocytic cultures. nih.govresearchgate.netnih.gov It inhibits the activation of the inflammatory mediator NF-κB and mitogen-activated protein kinases (MAPKs), including ERK, in lipopolysaccharide (LPS)-stimulated BV2 cells. nih.govresearchgate.netnih.gov this compound also inhibits interferon-γ (IFN-γ)-induced nitric oxide levels and iNOS mRNA expression. nih.govresearchgate.netnih.gov The anti-inflammatory effects of this compound are at least partly mediated through the modulation of NF-κB and MAPK pathways. nih.gov This suppression of glial activation and pro-inflammatory factor release is considered a potential therapeutic target for alleviating neurodegeneration. nih.govresearchgate.netnih.gov

Table 2: Effects of this compound on Inflammatory Markers in BV2 Microglial Cells (LPS-Stimulated)

Inflammatory MarkerEffect of this compound Treatment (vs. LPS alone)
Nitric Oxide (NO)Significantly reduced (dose-dependent)
NF-κB ActivationInhibited
ERK ActivationInhibited
iNOS mRNA ExpressionInhibited
TNF-α mRNARepressed
IL-1β mRNARepressed

Based on findings in LPS-stimulated BV2 cells. nih.govresearchgate.netnih.gov

Modulation of β-Amyloid Peptide Homeostasis and Aggregation Pathways

Investigations into this compound's neuroprotective effects have also explored its potential to modulate pathways involved in β-amyloid peptide homeostasis and aggregation, which are central to the pathogenesis of Alzheimer's disease. While studies directly on this compound's effects on β-amyloid in isolation are limited in the provided results, a conjugate synthesized from this compound and tryptamine (B22526) (allomargaritarine, referred to as 2b) has demonstrated the ability to influence β-amyloid peptide homeostasis. researchgate.net This conjugate was found to be an effective inhibitor of β-secretase 1, an enzyme responsible for initiating the generation of pathological forms of β-amyloid peptide. researchgate.net Furthermore, this this compound conjugate directly prevented the pathological aggregation of Aβ1-42 in vitro. researchgate.net Another study noted that this compound can reduce glial inflammatory responses induced by β-amyloid proteins, suggesting an indirect neuroprotective effect by mitigating the inflammatory cascade triggered by amyloid pathology. researchgate.net The aggregation of β-amyloid into oligomers and fibrils is a key feature of Alzheimer's disease pathology, and compounds that can modulate this process or the generation of Aβ are of significant interest. nih.govmdpi.comaging-us.com

Enzyme Inhibition Studies (e.g., β-secretase 1)

Research has explored the potential of this compound and its derivatives as inhibitors of enzymes relevant to neurological disorders. One such enzyme is β-secretase 1 (BACE1), which plays a key role in the production of amyloid-β peptides implicated in Alzheimer's disease. mdpi.comwikipedia.org While this compound itself may not possess antioxidant properties or directly inhibit β-amyloid aggregation, some this compound derivatives have shown promise in this area. For instance, a bivalent this compound mimetic linked with ligustrazine has been identified as an effective inhibitor of BACE1 in in vitro studies. researchgate.net This derivative was found to influence the primary pathogenetic mechanism of Alzheimer's disease by modulating the homeostasis of β-amyloid peptide and preventing its aggregation. researchgate.net

Mechanisms Underlying Cognitive Enhancement in Preclinical Studies

This compound's initial research focus was on its activity within the central nervous system, where it acts as a selective antagonist of GABA receptors. wikipedia.orgpatsnap.comrsc.org This interaction with the GABAergic system is believed to contribute to its neurostimulatory properties. patsnap.com Preclinical studies have indicated that this compound may have a role in cognitive enhancement. Chronic administration of this compound has been shown to prevent cognitive impairments induced by the amyloid fragment (Aβ25–35) in rats. rsc.org It may also significantly reduce the inflammatory response in glial cells caused by β-amyloid protein. rsc.org Furthermore, this compound has been observed to decrease acetylcholinesterase activity, an enzyme involved in the breakdown of acetylcholine (B1216132), a neurotransmitter crucial for learning and memory. researchgate.netnih.gov These findings suggest that this compound's effects on cognitive function in preclinical models may involve both direct and indirect mechanisms, potentially mediated through GABA receptors and modulation of neuroinflammation and cholinergic activity. researchgate.netnih.gov

Antineoplastic Activity and Cellular Mechanisms of this compound

This compound has demonstrated antiproliferative potency against various cancer cell lines, highlighting its potential as an antineoplastic agent. rsc.orgplos.orgresearchgate.net Its anticancer activity involves multiple cellular mechanisms, including the induction of apoptosis and cell cycle arrest. rsc.orgplos.orgresearchgate.net

Induction of Apoptosis in Cancer Cell Lines

This compound has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including those from human breast cancer (MCF-7), promyelocytic leukemia (HL-60, K-562), colon cancer (HCT 116, SW480), and cervical cancer (HeLa). rsc.orgplos.orgnih.govnih.govresearchgate.netresearchgate.net

Role of Caspase Activation Pathways

A key mechanism by which this compound induces apoptosis is through the activation of caspase pathways. Studies have shown that this compound treatment stimulates the activity of executioner caspases, such as caspase-3/7, and initiator caspases, such as caspase-9. plos.orgnih.govresearchgate.net This activation is a critical step in the apoptotic cascade, leading to the dismantling of the cell. The increase in caspase-3/7 activity has been observed to be dose-dependent in certain cancer cell lines. plos.orgnih.gov

Investigation of Mitochondrial-Dependent Apoptosis (e.g., Reactive Oxygen Species Generation, Mitochondrial Dysfunction)

The mitochondrial pathway plays a significant role in this compound-induced apoptosis. This compound treatment can lead to mitochondrial dysfunction, characterized by a depolarization of the mitochondrial membrane potential. plos.orgnih.gov This disruption is associated with increased generation of reactive oxygen species (ROS) within the mitochondria. rsc.orgplos.orgnih.govresearchgate.net Elevated levels of ROS contribute to oxidative stress, which can further damage cellular components and promote apoptosis. nih.govmdpi.com The release of cytochrome c from the mitochondria into the cytosol is another event associated with the mitochondrial pathway, leading to the activation of caspases and subsequent apoptosis. patsnap.commdpi.com Studies have indicated that this compound-induced apoptosis is linked to oxidative stress and that the mitochondrial pathway is involved in this programmed cell death. nih.govresearchgate.netresearchgate.net

Inhibition of Cancer Cell Proliferation in In Vitro Models

This compound has demonstrated the ability to inhibit the proliferation of a diverse range of human cancer cell lines in in vitro studies nih.govresearchgate.net. Research indicates its effectiveness against leukemia, prostate, cervical, breast, lung, and colon cancer cells nih.govresearchgate.net. For instance, this compound effectively prevented the proliferation of cervical, breast, and lung cancer cells with IC₅₀ values of 6, 10, and 11 μM, respectively, while showing minimal toxicity in HEK normal cells researchgate.netnih.gov. L-securinine has also been shown to significantly inhibit the growth of HL-60 human promyelocytic leukemia cells in a dose- and time-dependent manner, with IC₅₀ values decreasing from 47.88 μmol/l at 24 hours to 18.87 μmol/l at 72 hours spandidos-publications.com. Studies on pancreatic cancer cells (HuP-T3) have shown that L-securinine inhibits both proliferation and growth, exhibiting inhibitory and antiproliferative activity compared to control groups nih.govuoa.gr. Furthermore, this compound has been found to inhibit the proliferation, migration, and invasion of gastric cancer cells in vitro, while also inducing apoptosis and cell cycle arrest nih.gov. In bladder cancer cells, this compound inhibited proliferation, migration, and invasion and induced apoptosis in vitro nih.govdntb.gov.uaresearchgate.net. This compound derivatives have also shown promising growth inhibition in colon cancer cell lines like HCT-116 and melanoma cells (A-375) with notable IC₅₀ values acs.org.

Here is a table summarizing some in vitro proliferation inhibition data:

Cancer Cell LineThis compound TypeIC₅₀ (μM)Time (h)Source
Cervical CancerThis compound6Not specified researchgate.netnih.gov
Breast CancerThis compound10Not specified researchgate.netnih.gov
Lung CancerThis compound11Not specified researchgate.netnih.gov
HL-60 (Leukemia)L-Securinine47.8824 spandidos-publications.com
HL-60 (Leukemia)L-Securinine23.8548 spandidos-publications.com
HL-60 (Leukemia)L-Securinine18.8772 spandidos-publications.com
HuP-T3 (Pancreatic Cancer)L-SecurinineNot specifiedUp to 72 nih.govuoa.gr
HCT-116 (Colon Cancer)This compound Derivatives<1 (Growth inhibition > 50%)72 acs.org
A-375 (Melanoma)This compound Derivatives<0.06Not specified acs.org

Identification of Molecular Targets and Pathway Modulation

The anticancer activity of this compound is attributed to its interaction with several key molecular targets and signaling pathways involved in cancer cell survival, proliferation, and apoptosis researchgate.netrsc.org.

PI3K/AKT/mTOR Signaling Pathway Interactions

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers spandidos-publications.comresearchgate.net. This compound has been shown to target and modulate this pathway nih.govresearchgate.net. Studies on HL-60 leukemia cells demonstrated that L-securinine treatment influences the expression of genes involved in the PI3K/AKT/mTOR pathway spandidos-publications.comspandidos-publications.com. Specifically, it induced downregulation of PI3K, AKT, and mTOR gene expression while upregulating the expression of PTEN, a known negative regulator of this pathway, in a dose-dependent manner spandidos-publications.com. In pancreatic cancer cells (HuP-T3), L-securinine induced apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway nih.govuoa.gr. This inhibition contributes to the observed antiproliferative effects of this compound in these cancer cell lines nih.govuoa.gr. The AKT/mTOR/S6K pathway is also implicated in the mechanism of action of this compound leading to mitochondria-mediated apoptosis in cancer cells researchgate.netresearchgate.net.

JAK/STAT Signaling Pathway Modulation

The JAK/STAT signaling pathway plays a significant role in various cellular processes, including cell proliferation, survival, and differentiation, and its aberrant activation is linked to cancer progression researchgate.netfrontiersin.orgmdpi.com. This compound has been reported to regulate the JAK-STAT3 signaling pathway nih.govresearchgate.net. Research indicates that this compound inhibits carcinogenesis in gastric cancer by targeting AURKA and blocking the β-catenin/Akt/STAT3 pathway nih.govresearchgate.net. This suggests that this compound can interfere with the signaling cascade involving JAK/STAT, contributing to its anticancer effects in certain malignancies nih.govresearchgate.net.

MAPK (MEK/ERK) Signaling Pathway Interventions

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the MEK/ERK cascade, is involved in regulating diverse cellular processes such as proliferation, differentiation, survival, and apoptosis plos.org. This compound's mechanism of action implicates the MAPK (MEK/ERK) pathway, leading to mitochondria-mediated apoptosis in cancer cells researchgate.netresearchgate.net. Studies have shown that this compound can activate ERK1/2 proteins plos.org. Regulation of the ERK pathway involves MEK1 and MEK2 kinases, which activate ERK1/2 through phosphorylation plos.org. While some studies suggest activation of MAPK pathways like p38 and JNK by this compound in bladder cancer cells, leading to anti-tumor effects, the interaction with the MEK/ERK module specifically contributes to the apoptotic cascade nih.govdntb.gov.uaresearchgate.netashpublications.org.

p53-Dependent Signaling Pathways

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its dysfunction is common in cancer. This compound has been shown to interact with p53-dependent signaling pathways. Gene expression studies have indicated that this compound induces apoptosis in MCF-7 breast cancer cells through a p53-dependent pathway researchgate.netnih.gov. Interestingly, this compound has also been found to induce apoptosis preferentially in p53-deficient colon cancer cells ashpublications.orgnih.govresearchgate.net. The mechanism of this compound-mediated death in p53-deficient cells involves the induction of p73, a protein belonging to the p53 family nih.govresearchgate.net. This differential regulation of p73 based on p53 status suggests a potential for selectively targeting cancer cells lacking functional p53 nih.govresearchgate.net.

Tubulin Binding and Microtubule Assembly Inhibition

Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division. Tubulin is the protein subunit that forms microtubules. This compound has been shown to induce mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly researchgate.netresearchgate.netnih.govdntb.gov.ua. This direct interaction with tubulin is considered a possible mechanistic basis for its anticancer activity researchgate.netnih.govdntb.gov.ua. This compound binds to tubulin with a dissociation constant (Kd) of 9.7 μM and inhibits the assembly of tubulin into microtubules researchgate.netnih.gov. Studies using immunofluorescence microscopy have shown that this compound at concentrations higher than its IC₅₀ induces significant depolymerization in interphase and mitotic microtubules and suppresses the reassembly of cold-depolymerized spindle microtubules in HeLa cells researchgate.netnih.gov. This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and ultimately apoptosis researchgate.netnih.gov.

Here is a table summarizing the tubulin binding data:

Interaction TypeBinding PartnerDissociation Constant (Kd)Effect on MicrotubulesSource
Direct BindingTubulin9.7 μMInhibition of assembly researchgate.netnih.gov
Disruption of Microtubule StructureCellular MicrotubulesNot applicableDepolymerization researchgate.netnih.gov
Inhibition of ReassemblySpindle MicrotubulesNot applicableSuppression of reassembly researchgate.netnih.gov

Reversal of Multidrug Resistance (MDR) Mechanisms in Cancer Cells

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (P-gp or ABCB1). frontiersin.orgmdpi.com These transporters efflux chemotherapeutic drugs from cells, leading to decreased intracellular drug concentrations and reduced treatment efficacy. frontiersin.orgmdpi.comresearchgate.net this compound and its derivatives have shown potential in reversing MDR. frontiersin.orgnih.govdntb.gov.ua

Modulation of P-glycoprotein Function

Research indicates that this compound derivatives, particularly those with alterations at the C15 sites or incorporating a bivalent mimic, can reverse drug resistance caused by P-gp. frontiersin.orgnih.gov Mechanism investigations have shown that this MDR reversal action is achieved through the reduction of P-gp function. frontiersin.orgnih.gov Studies, including molecular docking analysis and western blot assays, suggest that these compounds competitively inhibit the activity of P-gp rather than affecting its expression levels. nih.gov For instance, a virothis compound bivalent mimetic (8C) demonstrated promising MDR reversal potential in P-gp overexpressing cell lines, facilitating the accumulation and diminishing the efflux of intracellular doxorubicin (B1662922) by competitively inhibiting P-gp activity. nih.gov

Studies on Differentiation Induction in Leukemic Cells

Acute myeloid leukemia (AML) is characterized by a block in the differentiation of hematopoietic stem cells. tandfonline.complos.orgwvu.edu Inducing differentiation in leukemic cells represents a therapeutic strategy to overcome this maturation arrest. tandfonline.complos.orgwvu.edu this compound has been identified as an agent capable of inducing differentiation in various leukemic cell types. frontiersin.orgtandfonline.complos.orgwvu.eduplos.orgresearchgate.net

This compound induces differentiation in a range of myeloid leukemia cell lines, including HL-60 and THP-1 cells, as well as in primary leukemic patient samples. plos.orgwvu.eduplos.org This differentiation often leads to a monocytic lineage, evidenced by morphological changes and the upregulation of terminal differentiation markers such as CD11b and CD14. tandfonline.complos.org

Mechanistically, this compound treatment has been shown to inhibit proliferation and trigger differentiation in a time- and dose-dependent manner. tandfonline.com It causes cell cycle arrest at the G0/G1 phase. tandfonline.com Accompanying these changes are alterations in the expression of differentiation-associated transcription factors, favoring differentiation towards the monocytic lineage. tandfonline.com Studies have also implicated the activation of specific signaling pathways in this compound-induced differentiation. The JNK-ERK signaling pathway has been shown to play a crucial role, as blockade of JNK and ERK signaling significantly reduces differentiation. tandfonline.com Additionally, this compound has been reported to induce differentiation through the activation of DNA damage signaling. plos.orgwvu.edu While earlier studies noted this compound-induced cell death in HL-60 cells, later work established that differentiation precedes growth arrest and subsequent cell death, involving the activation of p21. tandfonline.com

Data on this compound-induced differentiation in leukemic cell lines:

Cell LineDifferentiation InducedEvidence/Markers
HL-60YesMonocytic morphology, CD11b, CD14 upregulation, NBT reduction, G0/G1 arrest tandfonline.complos.org
THP-1YesMonocytic morphology, CD11b upregulation, NBT reduction plos.org
OCI-AML3YesNBT reduction plos.org
NB4YesEvidence of differentiation plos.org
U937YesEvidence of differentiation plos.org
NOMO-1YesEvidence of differentiation plos.org
MV-411YesEvidence of differentiation plos.org
Primary AML Patient SamplesYesNBT reduction in a subset of samples plos.orgplos.org

Immunomodulatory and Anti-inflammatory Mechanisms of this compound

This compound acts as a gamma-aminobutyric acid type A (GABAA) receptor antagonist. wikipedia.orgplos.orgnih.govcenmed.com GABAA receptors are present on immune cells, including monocytes and macrophages, and have been suggested to modulate immune responses. plos.orgplos.org this compound has been shown to modulate the immune response in monocytes in a manner distinct from Toll-like receptor (TLR) activation. plos.orgnih.gov

Macrophage Activation Studies and Related Signaling

This compound induces macrophage activation in vitro. nih.gov This activation is characterized by specific cellular responses, including IL-8 secretion, L-selectin down-regulation, and CD11b and MHC Class II antigen up-regulation. nih.gov This activation profile is similar to that induced by TLR agonists in enhancing macrophage killing of Coxiella burnetii. nih.gov

Proteomic and systems biology analyses of monocytes exposed to this compound have provided further insights into the signaling pathways involved. plos.org While this compound does not trigger TLRs, its antagonism of GABAA receptors leads to distinct changes in the monocyte proteome compared to TLR stimulation. plos.org Heat shock protein 90 (Hsp90) has been suggested to play a role in this compound's effects on intracellular signaling pathways in monocytes. plos.org Hsp90 is known to be involved in macrophage activation by enabling the induction of NF-κB translocation to the nucleus and the activation of p38, JNK, and ERK pathways, which are important in innate immune function. plos.orgfrontiersin.orgfrontiersin.org Extracellular S100A4, a binding partner identified in this compound-exposed monocytes, has also been shown to activate NF-κB, p38, ERK1/2, and JNK pathways. plos.org Cytokines, such as IL-8, which are upregulated by this compound, may also play a role in amplifying the effects of monocyte activation. plos.org

Characterization of Toll-Like Receptor (TLR)-Independent Immune Modulation

A key aspect of this compound's immunomodulatory activity is its independence from TLRs. plos.orgnih.gov Despite having effects on macrophage activation and enhancing bacterial clearance similar to TLR agonists like LPS (TLR4) and FSL-1 (TLR2), this compound does not act through known TLRs. nih.gov This TLR-independent macrophage activation by this compound, mediated through GABAA receptor antagonism, leads to the observed immune responses, including IL-8 secretion and changes in cell surface markers. plos.orgnih.gov Proteomic analysis further supports this distinction, showing different proteome changes in monocytes exposed to this compound compared to those stimulated by LPS-activated TLRs. plos.org This suggests that GABAA receptors and TLRs exert different influences on the monocyte immune response. plos.org

Inhibition of Inflammatory Responses in Cellular and Tissue Models

Research indicates that this compound can suppress inflammatory activation in glial cells, including microglia and astrocytes, as well as in macrophages. nih.govresearchgate.netresearchgate.net Studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells and primary microglia and astrocyte cultures have shown that this compound significantly and dose-dependently reduces nitric oxide (NO) production. nih.govresearchgate.netresearchgate.net

This compound has been observed to inhibit the activation of the inflammatory mediator NF-κB and its upstream mitogen-activated protein kinases (MAPKs) in LPS-stimulated BV2 cells. nih.govresearchgate.net Furthermore, this compound inhibited interferon-γ (IFN-γ)-induced NO levels and inducible nitric oxide synthase (iNOS) mRNA expression. nih.govresearchgate.net Conditioned media from BV2 cells pretreated with this compound significantly reduced mesencephalic dopaminergic neurotoxicity compared to media from LPS-stimulated microglia, suggesting a neuroprotective effect mediated by the inhibition of microglial activation. nih.govresearchgate.net These findings suggest that this compound may have therapeutic potential in neuroinflammatory diseases. nih.gov

Antimicrobial and Antifungal Mechanisms

This compound and related securinega alkaloids have demonstrated antimicrobial and antifungal activities. researchgate.netnih.govukri.org

Investigations into Antibacterial Activity and Cellular Targets

This compound has been reported to possess antibacterial activity. researchgate.netnih.gov While the exact mechanisms of action for the antibacterial properties of this compound are still under investigation, some studies suggest that alkaloids, in general, can exert antibacterial effects through various mechanisms. These include the inhibition of bacterial cell wall synthesis, alterations in cell membrane permeability, disruption of bacterial metabolism, and inhibition of nucleic acid and protein synthesis. mdpi.com this compound's ability to bind to tubulin and inhibit microtubule assembly, a mechanism observed in its anticancer activity, could potentially be involved in its antibacterial or antifungal properties. mdpi.comdntb.gov.ua

Mechanisms of Antifungal Activity

This compound has shown antifungal activity against various fungi. nih.govukri.org Nor-securinine, a related alkaloid, has been effective against the spore germination of several fungi, including Alternaria brassicae, A. solani, Curvularia pennisetti, Curvularia sp., Erysiphe pisi, and Helminthosporium frumentacei. researchgate.netnih.gov Studies have shown that nor-securinine can inhibit the formation of appressoria in Erysiphe pisi conidia on excised pea leaves. researchgate.netnih.gov Pre-inoculation treatment with nor-securinine showed greater efficacy in inhibiting powdery mildew development on pea plants compared to post-inoculation treatment. researchgate.netnih.gov The sensitivity of different fungi to nor-securinine can vary considerably. researchgate.netnih.gov

A study by Wang et al. (2023) indicated that a this compound-related alkaloid could affect the surface membrane of fungal cells, thereby preventing infection. researchgate.net

Antimalarial Activity Studies

This compound has been reported to exhibit antimalarial activity. researchgate.netnih.govukri.org Studies on Margaritaria discoidea, a plant containing this compound, have shown promising antimalarial activities against Plasmodium falciparum. worktribe.com this compound was identified as one of the potential bioactive compounds responsible for this activity, with an IC50 of 11.3 µM against P. falciparum. worktribe.com This suggests that this compound affects the intraerythrocytic stage of the parasite's development. worktribe.com

Broader Enzyme Inhibition Studies

Acetylcholinesterase Inhibition Profile

5.5.2. Other Identified Enzyme Targets and Their Implications

Beyond its well-established activity as a GABAA receptor antagonist, this compound has been found to interact with a variety of other enzymes and protein targets, suggesting diverse biological implications, particularly in the context of cancer and neurological disorders. Research employing network pharmacology and experimental validation has identified several key proteins potentially targeted by this compound in conditions like Spinal Muscular Atrophy (SMA).

A study investigating the mechanisms of this compound against SMA identified twenty-six intersection targets, with a core group highlighted in protein-protein interaction networks. These core targets include Histone deacetylase 1 (HDAC1), Histone deacetylase 2 (HDAC2), DNA topoisomerase II alpha (TOP2A), Phosphoinositide-3-kinase regulatory subunit 1 (PIK3R1), Protein arginine methyltransferase 5 (PRMT5), Janus kinase 2 (JAK2), Heat shock protein 90 alpha family class B member 1 (HSP90AB1), Telomerase reverse transcriptase (TERT), Prostaglandin-endoperoxide synthase 2 (PTGS2, also known as COX-2), and Paired box 8 (PAX8) researchgate.netbenthamdirect.comresearchgate.net. Gene Ontology analysis indicated that these targets are involved in processes such as protein regulation, steroid hormone regulation, histone deacetylation, and DNA transcription researchgate.netresearchgate.net. Further analysis through KEGG pathways suggested that this compound might exert its effects in SMA via pathways including TNF, JAK-STAT, Ras, and PI3K-Akt researchgate.netbenthamdirect.comresearchgate.net.

In vitro assays and molecular docking studies from the same research indicated favorable binding affinities between this compound and several of these core targets, including HDAC1, HSP90AB1, JAK2, PRMT5, PTGS2, and TERT researchgate.netbenthamdirect.comresearchgate.net. The study demonstrated that this compound increased the expression of HDAC1 and PRMT5, decreased PTGS2 expression, suppressed the JAK2-STAT3 pathway, and promoted the PI3K-Akt pathway in an SMA cell model, suggesting that modulation of these enzymes and pathways contributes to its potential therapeutic effects in SMA researchgate.netbenthamdirect.comresearchgate.net.

Another significant enzyme target identified for this compound is tubulin. This compound has been shown to bind to tubulin, leading to the inhibition of microtubule assembly researchgate.netnih.gov. This interaction with the cytoskeleton is a known mechanism for various compounds with anti-proliferative activities, potentially contributing to some of the observed effects of this compound in cancer cell lines.

Studies on this compound derivatives have also revealed inhibitory activity against Topoisomerase I (Topo I), an enzyme crucial for DNA replication and transcription by regulating DNA supercoiling rsc.orgnih.gov. Certain bivalent this compound mimetics have demonstrated stronger Topo I inhibitory activity compared to the parent compound, not only inhibiting the complexation between Topo I and DNA but also stabilizing the Topo I–DNA complex rsc.orgnih.gov. This mechanism is similar to that of established chemotherapy drugs targeting Topo I, highlighting the potential of this compound scaffolds for developing anti-cancer agents.

Furthermore, a study screening natural products against the malarial enzyme Plasmodium falciparum 2′-deoxyuridine 5′-triphosphate nucleotidohydrolase (PfdUTPase) identified this compound as a binder blogspot.com. However, interestingly, this compound and its analogs appeared to modestly activate PfdUTPase, leaving the link between this enzymatic interaction and observed anti-plasmodial activity unclear blogspot.com.

Additionally, a this compound derivative has been reported to act as an effective inhibitor of β-secretase 1 (BACE1), an enzyme implicated in the generation of amyloid-beta peptides associated with Alzheimer's disease dntb.gov.ua. This finding suggests potential for this compound-based compounds in neurodegenerative disease research.

The identification of these diverse enzyme targets underscores the multifaceted biological activities of this compound. While its interaction with the GABAergic system is prominent, its ability to modulate enzymes involved in epigenetic regulation (HDACs, PRMT5), signal transduction (JAK2, PIK3R1), DNA processing (TOP2A, TERT, Topo I), inflammation (PTGS2), cytoskeletal dynamics (tubulin), and potentially other processes (PfdUTPase, BACE1) highlights its complex pharmacological profile and therapeutic potential in various disease states beyond neurological conditions, including cancer and potentially parasitic infections and neurodegenerative disorders.

Table 1: Selected Enzyme Targets of this compound and Associated Findings

Enzyme TargetAssociated Biological Process/PathwayKey Findings Related to this compound InteractionResearch Context
HDAC1Histone deacetylation, Gene transcriptionIncreased expression, favorable binding affinity researchgate.netbenthamdirect.comresearchgate.netSpinal Muscular Atrophy (SMA) research researchgate.netbenthamdirect.comresearchgate.net
HDAC2Histone deacetylation, Gene transcriptionIdentified as a core target researchgate.netbenthamdirect.comresearchgate.netSpinal Muscular Atrophy (SMA) research researchgate.netbenthamdirect.comresearchgate.net
TOP2ADNA topology, Replication, TranscriptionIdentified as a core target researchgate.netbenthamdirect.comresearchgate.netSpinal Muscular Atrophy (SMA) research researchgate.netbenthamdirect.comresearchgate.net
PIK3R1PI3K-Akt signaling pathwayIdentified as a core target, promotes PI3K-Akt pathway activation researchgate.netbenthamdirect.comresearchgate.netSpinal Muscular Atrophy (SMA) research researchgate.netbenthamdirect.comresearchgate.net
PRMT5Protein arginine methylation, Gene expressionIncreased expression, favorable binding affinity researchgate.netbenthamdirect.comresearchgate.netSpinal Muscular Atrophy (SMA) research researchgate.netbenthamdirect.comresearchgate.net
JAK2JAK-STAT signaling pathwayFavorable binding affinity, suppresses JAK2-STAT3 pathway researchgate.netbenthamdirect.comresearchgate.netSpinal Muscular Atrophy (SMA) research researchgate.netbenthamdirect.comresearchgate.net
HSP90AB1Protein folding, Stability, Signal transductionFavorable binding affinity researchgate.netbenthamdirect.comresearchgate.netSpinal Muscular Atrophy (SMA) research researchgate.netbenthamdirect.comresearchgate.net
TERTTelomere maintenance, Cell immortalizationFavorable binding affinity researchgate.netbenthamdirect.comresearchgate.netSpinal Muscular Atrophy (SMA) research researchgate.netbenthamdirect.comresearchgate.net
PTGS2 (COX-2)Prostaglandin synthesis, InflammationDecreased expression, favorable binding affinity researchgate.netbenthamdirect.comresearchgate.netSpinal Muscular Atrophy (SMA) research researchgate.netbenthamdirect.comresearchgate.net
PAX8Gene transcriptionIdentified as a core target researchgate.netbenthamdirect.comresearchgate.netSpinal Muscular Atrophy (SMA) research researchgate.netbenthamdirect.comresearchgate.net
TubulinMicrotubule formation, Cell division, Cytoskeleton dynamicsBinds to tubulin, inhibits microtubule assembly researchgate.netnih.govAnti-proliferative/Cancer research researchgate.netnih.gov
Topoisomerase IDNA relaxation, Replication, TranscriptionInhibitory activity (especially this compound mimetics), stabilizes Topo I-DNA complex rsc.orgnih.govAnti-cancer research rsc.orgnih.gov
PfdUTPasedUTP hydrolysis in Plasmodium falciparumBinds to the enzyme, modest activation observed blogspot.comAnti-malarial research blogspot.com
BACE1Amyloid precursor protein processing, Amyloid-beta generationInhibited by a this compound derivative dntb.gov.uaAlzheimer's disease research dntb.gov.ua

Vi. Structure Activity Relationship Sar Studies and Molecular Modeling of Securinine

Correlating Securinine (B1681715) Structural Features with Biological Activity

Impact of Substituent Modifications on Efficacy and Selectivity

Modifications to the this compound skeleton have revealed critical insights into its pharmacophore. The double bonds at positions 12–13 and 14–15 are primary sites for chemical modification. nih.gov

Research into the synthesis of new this compound analogues has shown that changes at the C14 position significantly influence cytotoxic activity. sns.it For instance, a series of analogues were developed using Suzuki and Sonogashira cross-coupling reactions to introduce substituents at C14. sns.it While aryl moieties introduced via Suzuki coupling resulted in inactive compounds against the HCT-116 colon cancer cell line, the introduction of an acetylenic linker through Sonogashira coupling led to a marked increase in potency. sns.it Specifically, derivatives with terminal alkyne groups bearing aromatic rings showed high cytotoxicity across a panel of tumor cell lines, with IC₅₀ values as low as 60 nM against A-375 melanoma cells. sns.it

Interestingly, other studies have suggested that the piperidine (B6355638) ring (ring A) of the this compound scaffold may be irrelevant for its cytotoxic activity. nih.gov This finding led to the hypothesis that the essential pharmacophoric core could be simplified to the key BCD ring system, opening avenues for creating less complex, more synthetically accessible analogues. nih.gov Further studies on these simplified analogues showed that N-benzyl substitution on the BCD motif exhibited cytotoxic activity comparable to the parent this compound molecule. nih.gov

Another strategy has involved nucleophilic addition of amines to the double bond of the azobicyclooctane moiety. This has led to the stereospecific synthesis of 9-amino-derivatives like allomargaritarine, which involves conjugating this compound with pharmacophores such as tryptamine (B22526). amanote.comchemrxiv.org These modifications have been shown to alter the biological activity profile, leading to compounds with potential antioxidant and neuroprotective properties. amanote.comresearchgate.net

Table 1: SAR of this compound Derivatives with Modifications at C14
Compound SeriesModification at C14Coupling ReactionBiological Activity (HCT-116 Cells)Reference
Aryl AnalogsAryl moietySuzukiInactive sns.it
Alkynyl AnalogsAcetylenic linker with aromatic ringSonogashiraHighly cytotoxic (IC₅₀ up to 60 nM on A-375) sns.it

Influence of Stereochemistry on Biological Activity Profiles

Stereochemistry is a critical determinant of the biological activity of this compound and its analogues. chemrxiv.orgnih.govrsc.org The rigid, conformationally constrained structure of this compound gives rise to several stereoisomers, each with a distinct biological profile.

Early studies differentiated the activity of various isomers, including this compound, dihydrothis compound, allothis compound (B2590158), and virothis compound, as GABA receptor antagonists. chemrxiv.org this compound and dihydrothis compound were found to be selective antagonists of GABA recognition sites, effectively inhibiting [³H]GABA binding to rat brain membranes with IC₅₀ values of approximately 50 μM. chemrxiv.org In contrast, allothis compound and virothis compound were significantly less active, with IC₅₀ values greater than 1 mM, highlighting the importance of the specific stereochemical configuration for this activity. chemrxiv.org

The synthesis of derivatives often proceeds with high stereoselectivity. For example, the nucleophilic addition of amines to this compound can produce 9-amino-derivatives as single stereoisomers. amanote.com The precise stereochemistry of these adducts, established through two-dimensional NMR experiments, is crucial for their resulting biological properties. amanote.com This stereospecificity is vital as it dictates how the molecule interacts with its biological targets, affecting both potency and the nature of the pharmacological response. rsc.orgnih.gov

Table 2: Influence of Stereoisomerism on GABA Receptor Antagonism
Stereoisomer[³H]GABA Binding Inhibition (IC₅₀)Activity NotesReference
This compound~50 μMSelective GABA receptor antagonist chemrxiv.org
Dihydrothis compound~50 μMSelective GABA receptor antagonist chemrxiv.org
Allothis compound> 1 mMMuch less active chemrxiv.org
Virothis compound> 1 mMMuch less active chemrxiv.org

Comparative Analysis of Monomeric Versus Oligomeric/Dimeric Forms

A particularly fruitful area of this compound research has been the synthesis and evaluation of its oligomeric forms. nih.gov Dimeric, trimeric, tetrameric, and even pentameric alkaloids derived from northis compound (B137659) motifs have been isolated and synthesized. These studies have consistently shown that bivalent or oligomeric structures can exhibit stronger biological activity compared to their monomeric counterparts.

One successful approach has been the development of bivalent this compound analogues, where two this compound pharmacophores are connected by a linker. A series of dimeric this compound analogues, with varying lengths of a diacid amide linker, were identified as potent neurite outgrowth enhancers. These dimeric compounds showed notable positive effects on both neuronal differentiation and neurite extension, with their activity being dependent on the length of the carbon chain linker. Mechanistic studies revealed their action was mediated through the phosphorylation of multiple signaling molecules, including CaMKII, ERK, and Akt.

In the context of anticancer activity, studies have shown a significant increase in the inhibitory activity of bivalent this compound mimetics against topoisomerase 1 compared to the original this compound and its monovalent derivatives. Furthermore, molecular docking studies suggest that oligomeric forms, despite their large size, can bind effectively to biological targets like the α/β-tubulin dimer. The tubulin-binding capacity was found to vary depending on the alkaloid's size and structure, with a trimer (fluevirosine D), a tetramer (fluevirosinine D), and a pentamer (fluevirosinine H) identified as particularly interesting ligands.

Computational Approaches in this compound SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of this compound, providing insights into its interactions with biological targets and its conformational preferences.

Molecular Docking Studies with Identified Biological Targets

Molecular docking has been instrumental in identifying and characterizing the molecular targets of this compound and its derivatives. Recent studies have identified α/β-tubulin as a key target, with this compound binding inhibiting microtubule assembly and inducing a mitotic block in cancer cells.

Docking analyses have been performed using crystallographic structures of the α/β-tubulin dimer, such as PDB: 5FNV. These studies propose that this compound binds at the interface of the dimer, in a large cavity on the α-tubulin unit facing the β-tubulin unit. The binding is stabilized by interactions such as hydrogen bonds with key residues like Asn228 of the α-tubulin unit.

These computational models have been extended to investigate the binding of a wide range of monomeric and oligomeric Securinega alkaloids. The analysis suggests that these hydrophobic macro-alkaloids can form stable complexes with α/β-tubulin. The docking scores and predicted binding energies help to rationalize the observed differences in biological activity between various analogues and guide the design of new derivatives with improved tubulin-binding capacity.

Quantum Mechanical (e.g., DFT) Calculations for Conformational Analysis

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), offer a higher level of accuracy for studying the three-dimensional structure and electronic properties of molecules compared to classical force fields. nih.gov While comprehensive conformational analysis of this compound using QM methods is not widely published, these techniques have been applied to elucidate specific structural aspects of this compound derivatives.

For example, Time-Dependent DFT (TD-DFT) has been used for electronic circular dichroism spectra prediction to determine the absolute configuration of phyllanthidine-type derivatives obtained from the oxidation of this compound. sns.it This application demonstrates the reliability of DFT in correctly assigning the stereochemistry of complex derivatives within this alkaloid series. sns.it DFT calculations have also been used to propose a mechanism for a key rearrangement step during the synthesis of this compound analogues, suggesting the reaction is promoted by an intramolecular hydrogen bond.

These applications underscore the power of QM calculations to provide detailed insights into molecular geometry, conformational stability, and electronic structure, which are fundamental to understanding the molecule's reactivity and its interaction with biological targets. Such methods are crucial for refining the understanding of SAR and for the rational design of new, more potent therapeutic agents based on the this compound scaffold. nih.gov

Application of Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design strategies have been instrumental in the exploration of this compound's therapeutic potential. Ligand-based approaches focus on the analysis of the relationship between the chemical structure of a series of this compound analogs and their biological activity. By identifying key structural features responsible for a particular pharmacological effect, new molecules with optimized properties can be designed.

A notable example of a ligand-based approach is the development of bivalent this compound analogs. Inspired by the observation that some naturally occurring dimeric this compound derivatives exhibit interesting biological activities, researchers have synthesized a series of dimeric this compound mimetics. These studies have systematically explored the impact of the linker between the two this compound units on biological activity. For instance, in the development of novel Topoisomerase I (Topo I) inhibitors, a series of bivalent this compound mimetics with different linkers between the C-15 and C-15' positions were synthesized and evaluated. It was discovered that a mimetic incorporating a rigid m-substituted benzene (B151609) linker exhibited significantly higher Topo I inhibitory activity compared to the parent this compound.

Structure-based drug design, on the other hand, relies on the three-dimensional structure of the biological target to guide the design of new ligands. Molecular docking, a key technique in structure-based design, has been employed to rationalize the potent activity of these bivalent this compound mimetics. Docking studies have provided insights into the binding mode of these analogs within the active site of Topo I, suggesting a dual inhibitory mechanism that involves both the inhibition of the complexation between the enzyme and DNA, and the stabilization of the Topo I-DNA complex itself.

The following interactive table summarizes the research findings on dimeric this compound analogs, highlighting the linker variations and their impact on biological activity.

Compound IDLinker TypeTargetObserved Activity
R2Rigid m-substituted benzeneTopoisomerase I~3 times more active than this compound
Dimeric AnalogsN,N-dialkyl substituting diacid amideNeurite OutgrowthPotent neurite outgrowth enhancers

Advanced Approaches in this compound SAR Analysis

While traditional SAR studies have provided valuable insights, advanced computational approaches are poised to revolutionize the exploration of this compound's therapeutic potential. Machine learning and artificial intelligence offer powerful tools for predictive modeling and the de novo design of novel analogs with tailored properties.

Machine learning (ML) algorithms can be trained on existing datasets of this compound analogs and their corresponding biological activities to develop predictive quantitative structure-activity relationship (QSAR) models. mdpi.comunina.it These models can then be used to predict the activity of virtual or newly synthesized compounds, thereby prioritizing the most promising candidates for further investigation and reducing the time and cost associated with experimental screening.

A typical workflow for developing a predictive SAR model for this compound analogs using machine learning would involve the following steps:

Data Collection and Curation: A dataset of this compound derivatives with their measured biological activities (e.g., IC50 values for a specific target) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, representing the physicochemical and structural properties of each analog, would be calculated.

Model Training and Validation: Various ML algorithms, such as random forest, support vector machines, or deep neural networks, would be trained on the dataset to learn the relationship between the molecular descriptors and biological activity. mdpi.comnih.gov The predictive performance of the models would be rigorously validated using techniques like cross-validation and external test sets.

Activity Prediction: The validated model can then be used to predict the biological activity of new this compound analogs.

The following table illustrates a hypothetical dataset that could be used for training a machine learning model for predicting the Topoisomerase I inhibitory activity of this compound analogs.

This compound AnalogMolecular WeightLogPNumber of Hydrogen Bond DonorsNumber of Hydrogen Bond AcceptorsTopo I IC50 (µM)
Analog 1350.42.51415.2
Analog 2420.53.1258.7
Analog 3380.42.81412.1
Analog 4450.63.5265.4

Generative adversarial networks (GANs) and recurrent neural networks (RNNs) are examples of deep learning architectures that can be trained on a library of known this compound derivatives to learn the underlying chemical patterns and rules for generating new, valid molecular structures. nih.govmdpi.com By incorporating a feedback loop that rewards the generation of molecules with predicted high activity (based on a predictive SAR model), the AI can be guided to design novel this compound analogs with enhanced potency and selectivity. nih.gov

StepDescription
1. Model Training Train a generative AI model on a database of known this compound analogs and other relevant molecules.
2. Generation of Novel Structures Use the trained model to generate a large library of novel, this compound-like molecular structures.
3. In Silico Screening and Filtering Employ predictive models (e.g., ML-based QSAR and ADMET prediction) to screen the generated molecules for desired biological activity and drug-like properties. nih.gov
4. Selection and Synthesis Select the most promising candidates for chemical synthesis and experimental validation.
5. Iterative Refinement The experimental results can be used to further refine the generative and predictive models in an iterative cycle of design, synthesis, and testing.

The integration of these advanced computational methods holds immense promise for accelerating the discovery and development of the next generation of this compound-based therapeutics.

Vii. Analytical Methodologies for Securinine and Its Analogues in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are widely employed for the separation of securinine (B1681715) and its analogues from complex mixtures, enabling their subsequent quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a fundamental technique for the analysis of this compound and its metabolites. Reversed-phase HPLC is commonly utilized, often employing C18 columns. researchgate.netgoogle.com Method development involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. For instance, an HPLC method for analyzing this compound and its metabolites in rat biofluids utilized a reversed-phase column. researchgate.netresearchgate.net Another method for high-purity monomer this compound quality testing preferably uses a C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) solution, with a preferred volume ratio of 30:70 and an ammonium acetate concentration of 0.04 mol/L. google.com UV detection is frequently used, with a preferred detection wavelength of 256 nm for this compound. google.com

HPLC method development involves selecting appropriate solvents based on analyte polarity, choosing pH and buffer to control ionization and retention, and deciding between gradient or isocratic elution for optimal separation efficiency. researchgate.net The selection of column type, particle size, and pore size also plays a crucial role in achieving desired resolution and analysis time. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is a powerful technique offering high sensitivity and specificity, making it particularly suitable for trace analysis of this compound and its analogues in complex matrices like biological samples. researchgate.netcsuohio.eduphytolab.com This method combines the separation capabilities of liquid chromatography with the detection and identification power of tandem mass spectrometry.

A validated LC-MS/MS method for the quantitative determination of (-)-securinine in mouse plasma has been developed. researchgate.netcsuohio.edu This method involved salting-out assisted liquid-liquid extraction (SALLE) for sample preparation, followed by separation on a reversed-phase column. researchgate.netcsuohio.eduscispace.com Quantification was achieved using positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple-reaction monitoring (MRM) mode. csuohio.edu This method demonstrated a lower limit of quantitation (LLOQ) of 0.600 ng/mL and a linear calibration range up to 600 ng/mL in mouse plasma. researchgate.net The accuracy and precision of this method were within acceptable limits. researchgate.net

LC-MS/MS is valuable for identifying and quantifying compounds in complex mixtures, such as plant extracts or biological samples, and is often used for trace-level determination of various compounds. phytolab.comnih.govnih.gov The technique is capable of providing precise and reliable answers for identification, quantification, and method development for specific analytical questions. phytolab.com

Preparative Thin Layer Chromatography (TLC) for Compound Isolation

Preparative Thin Layer Chromatography (TLC) is a useful technique for the purification and isolation of small quantities of this compound and its analogues from crude extracts. researchgate.netniscpr.res.inrochester.edusilicycle.com It is particularly valuable for obtaining a profile of components in natural extracts and for purifying compounds on a milligram scale. rochester.edusilicycle.com

In preparative TLC, samples are applied as a thin line on thicker silica (B1680970) gel plates. rochester.edusilicycle.com After chromatographic development with an appropriate solvent system, the separated compounds are visualized, often under UV light. rochester.edu The bands containing the desired compounds are then scraped off the plate, and the compound is extracted from the silica gel using a suitable solvent. rochester.edu Preparative TLC has been used in the isolation of this compound, ent-northis compound, and virothis compound from plant extracts. niscpr.res.in It has also been employed in the purification of this compound metabolites. researchgate.net

Preparative TLC plates have a thicker sorbent layer compared to analytical TLC plates, allowing for higher sample loading capacity. rochester.edusilicycle.com The choice of eluent is crucial, and an ideal eluent should provide an Rf value around 0.1 on analytical TLC for the target compound to allow for potential multiple elutions on the preparative plate. rochester.edu

Spectroscopic Techniques for Structural Analysis and Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Mixtures

NMR spectroscopy, including 1D (¹H and ¹³C NMR) and 2D NMR techniques (such as COSY, HMQC, and HMBC), is indispensable for determining the chemical structure of this compound and its analogues. researchgate.netrsc.orgresearchgate.netamazonaws.comresearchgate.netfrontiersin.orgnih.govjnu.edu.cn NMR provides detailed information about the arrangement of atoms and functional groups within a molecule.

NMR spectroscopy has been extensively used to establish the structures of this compound derivatives and analogues. rsc.orgamazonaws.comnih.gov For example, ¹H and ¹³C NMR spectroscopy, along with low- and high-resolution ESI mass spectrometry, were used to establish the structures of novel bivalent this compound mimetics. rsc.org NMR data is also critical for assigning specific proton and carbon signals, aiding in the confirmation of proposed structures. researchgate.netamazonaws.comresearchgate.netnih.gov 2D NMR experiments like COSY and HMBC are particularly useful for establishing connectivity and correlations between different parts of the molecule, which is vital for complex structures like this compound alkaloids and their dimeric analogues. researchgate.netjnu.edu.cn NMR spectroscopy has also been used to study the inversion of the nitrogen atom in this compound. researchgate.net

Mass Spectrometry (MS), including Electrospray Ionization (ESI)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound and its analogues, providing crucial information for identification and structural confirmation. researchgate.netrsc.orgresearchgate.netnih.govub.edu Electrospray Ionization (ESI) is a commonly used ionization technique for this compound and its analogues, particularly when coupled with liquid chromatography (LC-ESI-MS). researchgate.netcsuohio.edursc.orgresearchgate.netnih.govub.edujpccr.eu

Optical Rotation and Circular Dichroism for Stereochemical Assignment

Optical rotation and circular dichroism (CD) are fundamental chiroptical techniques used to study the stereochemistry of chiral compounds like this compound. Optical rotation measures the rotation of plane-polarized light as it passes through a sample, while CD measures the differential absorption of left and right circularly polarized light. mgcub.ac.infrontiersin.orglibretexts.org These methods are crucial for determining the absolute configuration of chiral molecules. frontiersin.orgmdpi.com

Studies on this compound and its derivatives have utilized optical rotation and CD spectroscopy. For instance, a chiroptical study involving this compound and its enantiomer, virothis compound, along with their oxidation products, demonstrated the reliability of time-dependent density functional theory (TDDFT)-electronic circular dichroism (ECD) spectra prediction for determining absolute configuration in this alkaloid series. researchgate.net The study confirmed that the oxidation of this compound and virothis compound retained their original stereochemistry, with the products exhibiting the same sign of optical rotation as their parent compounds. researchgate.netresearchgate.net This research also highlighted the significant influence of the methylene (B1212753) bridge (BC ring) on the chiroptical activity of these compounds. researchgate.net

Optical rotation remains a useful method in stereochemistry research, and along with advancements in ECD, it provides valuable insights into the structural aspects of optically active molecules. frontiersin.orglibretexts.orgfrontiersin.org

Biological Assay Methodologies in Mechanistic Research

Biological assays are essential for investigating the cellular and molecular mechanisms underlying the effects of this compound and its analogues. These assays provide quantitative and qualitative data on various biological processes.

Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle Analysis

Cell-based assays are widely used to evaluate the impact of this compound and its analogues on fundamental cellular processes such as proliferation, apoptosis (programmed cell death), and cell cycle progression. epo-berlin.combdbiosciences.combiocompare.com These assays measure cellular responses to treatment and are crucial for understanding the cytotoxic and growth-inhibitory effects of these compounds, particularly in cancer research. rsc.orgacs.orgresearchgate.netnih.govnih.govplos.orgresearchgate.net

Methods such as the MTT assay and Cell Counting Kit-8 (CCK-8) are commonly employed to assess cell viability and proliferation inhibition. rsc.orgnih.govnih.govplos.orgnih.gov For example, the cytotoxicity of this compound and its analogues has been evaluated against various human cancer cell lines, including A549 (lung), HeLa (cervical), HepG2 (liver), SH-SY5Y (neuroblastoma), and HCT-116 (colon). rsc.orgacs.orgresearchgate.net Research has shown that some this compound derivatives exhibit higher cytotoxicity against certain cancer cell lines compared to parent this compound or reference compounds like camptothecin. rsc.orgacs.org

Apoptosis can be detected using methods like Annexin V and 7-amino-actinomycin D (7-AAD) staining followed by flow cytometry, or by visualizing DNA fragmentation through DNA agarose (B213101) gel electrophoresis. bdbiosciences.comacs.orgnih.govnih.govplos.org this compound has been shown to induce apoptosis in a dose-dependent manner in certain cancer cell lines, accompanied by characteristic morphological changes and DNA fragmentation. acs.orgnih.govnih.govplos.org

Cell cycle analysis is typically performed using flow cytometry with DNA-binding dyes like propidium (B1200493) iodide (PI) or 7-AAD. bdbiosciences.comnih.govnih.govplos.org This allows researchers to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and identify potential cell cycle arrest points induced by the compounds. nih.govnih.govplos.org Studies have indicated that this compound can induce cell cycle arrest in the S phase in HeLa cells. nih.govnih.govplos.org

Data from cell-based assays often include IC50 values, representing the concentration of a compound required to inhibit cell growth by 50%. These values provide a quantitative measure of the compound's potency.

Table 1: IC50 Values of this compound and Related Compounds in HeLa Cells

CompoundIC50 (µg/ml)IC50 (µM)Assay MethodSource
This compound7.02 ± 0.5232.3xCELLigence system and MTT nih.govnih.govplos.org
Alkaloid fraction25.46 ± 1.79-xCELLigence system and MTT nih.govnih.govplos.org
Allothis compound (B2590158)52.88 ± 4.62243.4xCELLigence system and MTT nih.govnih.govplos.org
Phyllanthus extract>100.0-xCELLigence system and MTT nih.govnih.govplos.org

Note: IC50 values can vary depending on the cell line, assay method, and incubation time.

Detailed research findings from cell-based assays have demonstrated the antiproliferative effects of this compound and its analogues and their ability to induce apoptosis and modulate the cell cycle in various cancer cell lines. rsc.orgacs.orgresearchgate.netnih.govnih.govplos.orgresearchgate.netnih.gov

Quantitative Enzyme Activity Assays and Inhibition Studies

Enzyme activity assays are crucial for identifying molecular targets of this compound and its analogues and quantifying their inhibitory or activating effects on specific enzymes. amsbio.com These studies help elucidate the biochemical pathways affected by these compounds.

This compound and its analogues have been investigated for their effects on various enzymes. For example, studies have explored their activity as inhibitors of topoisomerase I (Topo I). rsc.orgnih.govrsc.org Bivalent this compound mimetics, incorporating different linkers, have been synthesized and evaluated for their Topo I inhibitory activities. rsc.orgnih.govrsc.org Research indicates that certain bivalent mimetics exhibit significantly enhanced inhibitory activity compared to parent this compound. rsc.orgnih.govrsc.org

Table 2: Topoisomerase I Inhibitory Activity of this compound and a Bivalent Mimetic

CompoundRelative Topo I Inhibitory Activity (vs. This compound)Source
This compound1 nih.govrsc.org
Bivalent mimetic R2~3 nih.govrsc.org

Note: Relative activity is based on the amount of supercoiled DNA remaining in a Topo I inhibitory assay. nih.gov

Other enzyme targets investigated include myeloperoxidase (MPO), where this compound and northis compound (B137659) analogues have shown direct binding and inhibitory activity. google.com Additionally, this compound has been studied for its potential to inhibit acetylcholinesterase and its effects on caspase activity, such as caspase-3/7 and caspase-9, which are involved in apoptosis. rsc.orgnih.govnih.govplos.org

Quantitative enzyme activity assays, often involving spectrophotometric or luminometric methods, are used to measure the rate of enzyme activity and determine kinetic parameters like IC50 values for inhibitors. nih.govnih.govplos.org

Immunofluorescence Microscopy for Subcellular Localization and Morphological Changes

Immunofluorescence microscopy is a powerful technique used to visualize the localization of specific proteins and other molecules within cells and to observe morphological changes induced by treatments. bdbiosciences.comcmu.edunih.gov This method utilizes fluorophore-conjugated antibodies that bind to target antigens, allowing their detection under a fluorescence microscope. bdbiosciences.com

In the context of this compound research, immunofluorescence microscopy can be applied to study the subcellular distribution of proteins that are potential targets or mediators of this compound's effects. For instance, if a this compound analogue is hypothesized to interact with a specific protein, immunofluorescence can help determine if the compound alters the localization of that protein within the cell. bdbiosciences.comcmu.edu

Immunofluorescence microscopy has also been used to analyze the effect of this compound on cellular structures, such as microtubules. referencecitationanalysis.com Changes in cell morphology, including those characteristic of apoptosis or differentiation, can be visualized using this technique. acs.orgnih.gov For example, studies investigating the differentiation-inducing activity of this compound analogues in leukemia cells have utilized microscopy to observe morphological changes consistent with differentiation. nih.govresearchgate.net

Confocal microscopy, a type of immunofluorescence microscopy, provides high-resolution 3D images and is particularly useful for analyzing the subcellular localization of proteins and their co-localization. bdbiosciences.com

Flow Cytometry for Cellular Processes and Phenotyping

Flow cytometry is a versatile technique that allows for the rapid, quantitative analysis of multiple characteristics of individual cells in a suspension. pasteur.frfrontiersin.org It is widely used in this compound research to assess various cellular processes and to phenotype cell populations. researchgate.netnih.govnih.govplos.orgnih.govpasteur.frfrontiersin.orgdntb.gov.ua

Key applications of flow cytometry in this field include:

Cell Cycle Analysis: As mentioned in Section 7.3.1, flow cytometry with DNA-binding dyes is a standard method for analyzing cell cycle distribution and identifying cell cycle arrest. bdbiosciences.comnih.govnih.govplos.orgpasteur.fr

Apoptosis Detection: Flow cytometry is used with Annexin V and other dyes (e.g., 7-AAD, propidium iodide) to quantify apoptotic cell populations based on changes in membrane properties and DNA content. bdbiosciences.comacs.orgnih.govnih.govplos.orgpasteur.fr It can also measure caspase activity in apoptotic cells. nih.govnih.govplos.org

Immunophenotyping: Flow cytometry with fluorescently labeled antibodies is used to identify and quantify cell populations based on the expression of specific surface or intracellular markers. nih.govpasteur.frfrontiersin.org This is particularly relevant when studying the effects of this compound on cell differentiation. For instance, flow cytometry has been used to analyze immunophenotypic changes consistent with monocytic differentiation in leukemia cell lines treated with this compound. nih.gov

Measurement of Intracellular Parameters: Flow cytometry can measure intracellular events like reactive oxygen species (ROS) generation and mitochondrial membrane potential changes, which have been linked to this compound-induced apoptosis. nih.govnih.govplos.org

Flow cytometry provides quantitative data on the percentage of cells exhibiting specific characteristics or in particular stages of a process, offering valuable insights into the cellular effects of this compound and its analogues. researchgate.netnih.govnih.govplos.orgnih.gov

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Real-time polymerase chain reaction (RT-PCR), also known as quantitative PCR (qPCR), is a molecular technique used to quantify the expression levels of specific genes. nih.govnih.govplos.org This method measures the amount of mRNA transcripts present in a sample, providing insights into how this compound and its analogues affect gene regulation.

RT-PCR is employed in this compound research to investigate changes in the expression of genes involved in various cellular processes, including apoptosis, cell cycle control, differentiation, and specific signaling pathways. researchgate.netnih.govnih.govplos.orgnih.govplos.orgnih.gov

For example, studies examining the pro-apoptotic effects of this compound have used RT-PCR to analyze the expression of apoptosis-related genes such as P53, Bax, and Bcl-2. researchgate.netnih.govnih.govplos.org Research on the differentiation-inducing activity of this compound in leukemia cells has utilized gene expression analysis to identify changes in transcription factors known to modulate differentiation. plos.org RT-PCR has revealed that this compound treatment can modulate the expression levels of numerous genes, including the downregulation of c-myc and c-myb and the upregulation of CEBP/β, CEBP/δ, egr-1, mafB, fos, and jun in HL-60 cells, supporting its role as a myeloid differentiation agent. plos.org

Furthermore, RT-PCR has been used to assess the impact of this compound on genes related to specific signaling pathways, such as the Wnt signaling pathway, by analyzing the expression of genes like DKK1, DKK2, and DKK3. nih.gov While some studies have shown that this compound can affect the protein levels of certain transcription factors, RT-PCR analysis indicated no significant changes in their corresponding mRNA transcript levels in some cases, suggesting potential post-transcriptional regulatory mechanisms. nih.gov

RT-PCR provides quantitative data on gene expression, allowing researchers to identify potential molecular targets and pathways influenced by this compound and its analogues.

Proteomic Techniques (e.g., 2D Gel Electrophoresis) for Protein Expression Profiling

Proteomic techniques, such as two-dimensional (2D) gel electrophoresis, are utilized to analyze changes in protein expression profiles in biological systems exposed to this compound or its analogues. 2D gel electrophoresis is a well-established method for high-resolution separation of complex protein mixtures based on their isoelectric point (pI) in the first dimension and molecular weight (MW) in the second dimension. thermofisher.comcreative-proteomics.com This technique allows for the visualization, comparison, and quantification of thousands of protein "spots" on a single gel, making it valuable for identifying changes in protein levels under different experimental conditions, such as treatment with a chemical compound. thermofisher.comcreative-proteomics.com

Studies investigating the effects of this compound on cellular proteomes have employed 2D gel electrophoresis. For instance, research analyzing the impact of this compound on monocytes utilized multiplex 2D gel electrophoresis with fluorescent dyes to detect changes in the monocyte proteome. plos.orgnih.gov This analysis revealed a number of protein spots exhibiting differential expression in response to this compound stimulation compared to control cells. plos.orgresearchgate.net In one study, analysis of the soluble fraction of cells treated with this compound showed 44 spots with differential expression ranging from -2.9 fold to +3.9 fold. plos.orgresearchgate.net The membrane fraction also displayed differential expression of two proteins. plos.orgresearchgate.net Subsequent identification of these differentially expressed proteins, often achieved by coupling 2D gel electrophoresis with mass spectrometry, provides insights into the cellular pathways and processes affected by this compound. creative-proteomics.comnih.gov

Another proteomic approach, isobaric tag for relative and absolute quantitation (iTRAQ)-based proteomic analysis, has been applied to study the effects of this compound analogues. researchgate.netfrontiersin.org For example, an iTRAQ-based study on Neuro-2a progenitor cells treated with SN3-L6, a bivalent this compound analogue, revealed the upregulation of proteins involved in transcription regulation, mRNA translation, and protein metabolism. researchgate.netfrontiersin.org This type of analysis provides a global protein change profile, offering insights into the molecular mechanisms of this compound analogues. researchgate.netfrontiersin.org

Table 1 summarizes representative findings from proteomic studies on this compound and its analogues.

StudyCompoundCell TypeProteomic MethodKey Findings (Differential Expression)
Shipman et al. (2012) plos.orgThis compoundMonocytes (Monomac I)Multiplex 2D Gel Electrophoresis44 spots in soluble fraction (-2.9 to +3.9 fold), 2 proteins in membrane fraction differentially expressed.
Tang et al. (2018) researchgate.netfrontiersin.orgSN3-L6 (this compound analogue)Neuro-2a progenitor cellsiTRAQ-based ProteomicsUpregulation of proteins in transcription regulation, mRNA translation, and protein metabolism.

Systems Biology Modeling for Understanding Cellular Responses

Systems biology modeling is employed to integrate data from various sources, including proteomic analyses, to develop models that provide a more comprehensive understanding of the complex cellular responses to this compound and its analogues. plos.orgnih.govduke.edu By constructing networks of interrelated proteins and their functions based on experimental data and literature, researchers can gain insights into the mechanisms of action of these compounds. plos.orgnih.gov

Following proteomic analysis that identified differentially expressed proteins in this compound-stimulated monocytes, a systems biology model was constructed to explore the effects of this compound on these cells. plos.orgnih.gov This model suggested that various metabolic modulators, such as fatty acid binding protein 5 (FABP5), inosine (B1671953) 5′-monophosphate dehydrogenase, and thioredoxin, contribute to reshaping the metabolic landscape within monocytes. plos.orgnih.gov The model also indicated important roles for the actin bundling protein L-plastin and the Ca2+ binding protein S100A4 in the immune response stimulated by this compound. plos.orgnih.gov FABP5, in particular, was suggested to be a central regulator of metabolism in activated monocytes and potentially involved in lipid raft composition, inflammation, and hormonal regulation. plos.orgnih.gov Heat shock proteins were also implicated by the model as having a significant impact on the monocyte immune response. plos.orgnih.gov

Systems biology modeling provides a framework for guiding future investigations and can aid in understanding the intricate network dynamics involved in cellular responses to this compound, potentially informing the development of new therapeutic strategies or immune adjuvants. plos.orgnih.govduke.edu

Single-Cell Transcriptomics in Biosynthetic Pathway Discovery

Single-cell transcriptomics, including single-cell RNA sequencing (scRNA-seq), is a powerful technology that allows for the analysis of gene expression at the level of individual cells. biorxiv.orgelifesciences.org This high-resolution approach is particularly valuable for unraveling complex biosynthetic pathways, especially in plants where specialized metabolites like alkaloids are often produced in specific cell types. researchgate.netsciety.orgnih.gov

Recent research has applied chemically guided single-cell transcriptomics to uncover key biosynthetic steps of securinega alkaloids, including this compound, in plants such as Flueggea suffruticosa. researchgate.netsciety.orgresearchgate.net By integrating chemical insights from biomimetic synthesis with scRNA-seq data, researchers have been able to identify biosynthetic precursors and the enzyme classes responsible for specific transformations in the pathway. researchgate.netsciety.org

This approach has revealed that neosecurinanes, such as (-)-virosine A and (-)-virosine B, are formed through the conjugation of 1-piperideine (B1218934) and menisdaurilide (B1221709). researchgate.netsciety.org Subsequently, these [2.2.2]-bicyclic neosecurinanes undergo a sulfotransferase-mediated 1,2-amine shift, leading to the formation of [3.2.1]-bicyclic securinanes, including allothis compound and this compound. researchgate.netsciety.orgresearchgate.net This finding highlighted an unexpected catalytic role for sulfotransferases in mediating scaffold remodeling during this compound biosynthesis. researchgate.netsciety.orgresearchgate.net Single-cell transcriptomics allowed for the identification of specific cell clusters in F. suffruticosa leaves with high expression levels of genes involved in these biosynthetic steps, including specific sulfotransferases responsible for the conversion of neosecurinanes to securinanes. researchgate.net

This demonstrates the utility of single-cell transcriptomics, guided by chemical understanding, in dissecting the cellular and molecular basis of specialized metabolite biosynthesis, contributing to the discovery of enzymes and genes involved in the production of compounds like this compound. researchgate.netsciety.org

Viii. Future Directions and Emerging Research Avenues for Securinine

Exploration of Undiscovered Securinine (B1681715) Alkaloids and Uncharacterized Derivatives

While this compound itself is well-known, the Securinega family of alkaloids comprises over 100 members, many of which feature complex structures derived from the basic this compound core through processes like oligomerization and oxidation hku.hknih.gov. Historically, research has primarily focused on the synthesis of basic monomeric securinega alkaloids, leaving the synthesis and characterization of higher-order and highly oxidized derivatives relatively unexplored due to their structural complexity hku.hknih.gov. Future directions involve the continued exploration and isolation of novel this compound alkaloids from natural sources, as well as the synthesis of uncharacterized derivatives. Techniques such as high-resolution separation methods, like chiral HPLC, have already revealed the presence of multiple stereoisomers of related compounds in plants, suggesting that a diverse array of this compound-type alkaloids may exist illinois.edu. "Natural product anticipation via chemical synthesis" is also emerging as a valuable strategy for discovering new securinega alkaloids researchgate.net. Further research is needed to identify and characterize these undiscovered compounds and assess their biological activities.

Advanced Biosynthetic Pathway Engineering and Synthetic Biology Approaches for Sustainable Production

The complex structure of this compound and its derivatives presents challenges for large-scale and sustainable production solely through plant extraction. Elucidating and engineering the biosynthetic pathways of securinega alkaloids is a critical future direction ukri.org. While the biosynthetic origin of securinega alkaloids in plants remains largely unresolved, research is underway to identify the genes and enzymes involved in their synthesis ukri.orgresearchgate.net. Discovering these biosynthetic routes and reconstituting them in heterologous systems, such as Nicotiana benthamiana, could provide sustainable access to these bioactive compounds ukri.org. This approach, integrating biosynthetic pathway engineering and synthetic biology, allows for step-by-step pathway construction and the potential to produce this compound and related chemicals outside of traditional chemical synthesis or native plant sources ukri.orgrsc.orgijpsjournal.com. Advanced techniques in synthetic biology, including metabolic engineering and pathway optimization, coupled with computational approaches and artificial intelligence, are expected to play a significant role in designing and optimizing these biosynthetic routes for improved yield and productivity ijpsjournal.comopenaccessjournals.com.

Discovery and Validation of Novel Biological Targets and Undescribed Mechanisms of Action

Although this compound is known to act as a GABA-A receptor antagonist and has shown activity in various biological contexts, the detailed molecular mechanisms underlying many of its observed effects, particularly its anticancer and neuroprotective properties, remain partly unknown wikipedia.orgnih.govnih.govresearchgate.net. Future research will focus on the discovery and validation of novel biological targets beyond the GABA-A receptor. Studies have already begun to identify potential targets and pathways involved in this compound's activity, such as HDAC1, HSP90AB, JAK2, PRMT5, PTGS2, and TERT in the context of spinal muscular atrophy (SMA), and the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways in various bioactivities nih.govresearchgate.netresearchgate.netresearchgate.net. A bivalent this compound compound, SN3-L6, has been shown to induce neuronal differentiation through a novel translation-dependent mechanism involving the upregulation of neurogenic transcription regulators and proteins related to RNA processing, translation, and protein metabolism frontiersin.org. Further investigations are needed to fully characterize these interactions and uncover undescribed mechanisms of action, which could lead to the identification of new therapeutic opportunities.

Development of Structure-Guided Design Principles for Enhanced Bioactivity and Specificity

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of more potent and specific derivatives. Structure-activity relationship (SAR) studies are ongoing, with preliminary findings indicating that modifications at specific positions on the this compound scaffold, such as C12, C14, and C15, can influence antitumor activity nih.govresearchgate.netnih.govacs.org. The introduction of specific linkers in bivalent this compound mimetics has also been shown to impact activity, such as differentiation induction and reversal of multi-drug resistance nih.govnih.govresearchgate.net. Future research will involve the systematic development of structure-guided design principles. This will likely involve a combination of advanced synthetic chemistry to create diverse this compound analogs and rigorous biological testing to correlate structural changes with effects on specific targets and pathways. Computational modeling and docking studies can also aid in predicting binding affinities and guiding the synthesis of derivatives with enhanced bioactivity and reduced off-target effects researchgate.net.

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) in Comprehensive Mechanistic Studies

To gain a comprehensive understanding of this compound's effects at a systems level, the integration of multi-omics technologies is essential mdpi.comnih.gov. Techniques such as proteomics and metabolomics can provide global insights into the changes in protein and metabolite profiles in response to this compound treatment plos.orgrevespcardiol.org. For instance, an iTRAQ-based proteomic analysis has already been used to identify proteins upregulated by a this compound derivative in neuronal progenitor cells frontiersin.org. A proteomic and systems biology analysis of monocytes exposed to this compound suggested alterations in metabolic modulators, lipid metabolism, and heat shock proteins plos.org. Future research will increasingly integrate data from multiple omics platforms, including transcriptomics, proteomics, and metabolomics, to build a more complete picture of how this compound interacts with biological systems mdpi.comnih.govqiagenbioinformatics.com. This integrative approach, coupled with advanced bioinformatics and systems biology modeling, will be invaluable for deciphering complex mechanisms of action and identifying potential biomarkers mdpi.comnih.govplos.orgrevespcardiol.org.

Potential for this compound as a Research Tool in Fundamental Cellular and Molecular Biology

Beyond its potential as a therapeutic agent, this compound and its derivatives hold promise as valuable research tools for investigating fundamental cellular and molecular processes stjude.orgpomona.edu. Its activity as a GABA-A receptor antagonist makes it useful for studying inhibitory neurotransmission and the role of these receptors in various physiological and pathophysiological conditions wikipedia.orgcenmed.complos.org. The ability of this compound derivatives to induce neuronal differentiation suggests their utility in studying neurogenesis and developing strategies for neural regeneration frontiersin.org. Furthermore, its observed effects on pathways like JAK/STAT, PI3K/AKT/mTOR, and MAPK indicate its potential as a probe for dissecting the intricacies of these signaling cascades nih.govresearchgate.netresearchgate.netresearchgate.net. As novel targets and mechanisms are discovered, this compound analogs could be developed into specific inhibitors or activators, providing researchers with precise tools to manipulate cellular processes and gain deeper insights into biological function nih.govembl.org.

Q & A

Q. What are the primary mechanisms underlying Securinine's anticancer activity?

this compound exerts anticancer effects through multiple pathways:

  • p53/p73 regulation : In p53-deficient cells (e.g., HCT116 p53(-)), it upregulates p73, a pro-apoptotic protein, while downregulating p53 in p53(+) cells .
  • Mitochondrial apoptosis : Induces mitochondrial membrane depolarization, ROS generation, and caspase-3/7 activation in HeLa and A549 cells .
  • Tubulin interaction : Directly binds tubulin (Kd = 9.7 µM), inhibiting microtubule assembly and causing mitotic arrest . Methodology: Use apoptosis assays (e.g., Annexin V/PI staining), ROS detection kits, and tubulin polymerization assays to validate these mechanisms.

Q. How does this compound modulate GABAergic signaling, and what are its implications for neuroprotection?

this compound acts as a selective GABAA receptor antagonist, which historically linked it to CNS stimulation. Recent studies highlight neuroprotective effects via:

  • mTOR pathway activation : Promotes neuronal differentiation and reduces depressive-like behaviors in rodent models .
  • NF-κB and ERK inhibition : Suppresses neuroinflammation by blocking pro-inflammatory signaling . Methodology: Employ electrophysiology (patch-clamp) for GABA receptor activity and Western blotting to assess mTOR/ERK pathway modulation.

Q. What experimental models are suitable for studying this compound's antitumor efficacy?

  • In vitro : Dose-response assays (e.g., IC50 determination) in p53-deficient (HCT116, AML cell lines) or p53-proficient models (RKO colon cancer) .
  • In vivo : Xenograft models (e.g., nude mice with AML tumors) to evaluate tumor growth inhibition (75% reduction reported at 15–20 mg/kg) . Note: Account for cell line-specific sensitivities; HeLa cells show IC50 = 7.02 µg/mL, while A549 cells require higher concentrations (3.81–8.92 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's dual role in p53 regulation?

this compound exhibits context-dependent effects:

  • p53 downregulation : Observed in p53(+) colon cancer cells via proteasomal degradation .
  • p73 upregulation : Compensatory apoptosis pathway in p53(-) cells . Experimental design: Use isogenic cell pairs (e.g., HCT116 p53+/+ vs. p53-/-) and siRNA knockdown to isolate p53/p73 contributions .

Q. What methodological challenges arise in synthesizing this compound derivatives, and how can they be addressed?

  • Reactive centers : The C12–C13 and C14–C15 double bonds complicate stereoselective modifications .
  • Derivative optimization : Focus on amino and methylbenzaldehyde conjugates to enhance tubulin-binding or Topo I inhibition . Approach: Use Pd-catalyzed enantioselective allylic alkylation or vinylogous Mannich reactions for structural diversification .

Q. How do variable IC50 values across studies impact translational research?

Discrepancies arise from:

  • Cell type : AML cells (IC50 ~5 µg/mL) vs. solid tumors (e.g., A549 at 3.81–8.92 µg/mL) .
  • Assay duration : Longer exposure (48h) reduces IC50 in A549 cells by 57% compared to 24h . Recommendation: Standardize protocols (e.g., Cell Counting Kit-8 for 24–72h) and report purity (>95% HPLC) and solvent controls (DMSO ≤0.5%) .

Q. What evidence supports this compound's synergy with existing AML therapies?

  • Combination with decitabine : Enhances differentiation in AML cell lines and primary patient samples .
  • Mechanistic synergy : DNA damage signaling (γH2AX activation) coupled with epigenetic modulation . Experimental validation: Use flow cytometry (CD14/CD11b markers) and clonogenic assays to quantify differentiation vs. cytotoxicity .

Methodological Considerations Table

Parameter Recommended Practice Key References
Purity standards ≥95% (HPLC), store at -20°C in DMSO or methanol
In vivo dosing 15–20 mg/kg, intraperitoneal (AML xenografts)
Apoptosis assays Caspase-3/7 Glo, JC-1 for ΔΨm, Annexin V/PI
Pathway analysis RNA-seq for TNFRSF genes; phospho-ERK/STAT blots

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.